Apalutamide D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i5D2,6D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBWBFZLDZWPHF-NZLXMSDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)NC)F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Deuterated Apalutamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated apalutamide, a potent androgen receptor (AR) antagonist. Deuteration of apalutamide, specifically at the N-methyl group, has been shown to improve its pharmacokinetic profile, making it a subject of significant interest in drug development for the treatment of prostate cancer.[1][2][3] This document details the synthetic pathway, experimental protocols for synthesis and purification, and a full suite of characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). All quantitative data is summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding.
Introduction
Apalutamide (ARN-509) is a non-steroidal antiandrogen drug used in the treatment of non-metastatic castration-resistant prostate cancer (NM-CRPC).[4] It functions by selectively binding to the ligand-binding domain of the androgen receptor, thereby inhibiting its nuclear translocation and downstream signaling pathways that promote tumor growth.[4] The strategy of isotopic labeling, particularly deuteration, has emerged as a valuable tool in drug development to enhance pharmacokinetic properties. The substitution of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond, which can slow down metabolic processes, leading to increased drug exposure and potentially improved efficacy.
This guide focuses on N-trideuteromethyl apalutamide (d3-apalutamide), which has demonstrated significantly improved pharmacokinetic parameters in preclinical studies. We will provide a detailed methodology for its synthesis and a comprehensive approach to its characterization, ensuring purity, identity, and stability.
Synthesis of Deuterated Apalutamide (d3-Apalutamide)
The synthesis of d3-apalutamide follows a multi-step pathway, starting from commercially available materials and incorporating the deuterated methyl group in a key step. The overall synthetic strategy is based on the work by Pang et al.
Synthetic Pathway
The synthesis of deuterated apalutamide can be visualized as a three-stage process: 1) Synthesis of the deuterated benzamide intermediate, 2) Synthesis of the thiohydantoin core, and 3) Coupling of the two fragments to yield the final product.
Caption: Synthetic pathway for deuterated apalutamide.
Experimental Protocols
-
Step 1: N-Deuteromethylation. To a solution of 4-amino-2-fluorobenzoic acid in dimethylformamide (DMF), add potassium carbonate (K2CO3) and deuterated methyl iodide (CD3I).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(trideuteromethylamino)-2-fluorobenzoic acid.
-
Step 2: Acyl Chloride Formation. To a solution of 4-(trideuteromethylamino)-2-fluorobenzoic acid in dichloromethane (DCM), add thionyl chloride (SOCl2) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to yield 4-(trideuteromethylamino)-2-fluorobenzoyl chloride.
-
Step 3: Amidation. Dissolve the crude 4-(trideuteromethylamino)-2-fluorobenzoyl chloride in tetrahydrofuran (THF) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.
-
Stir the mixture for 2 hours at room temperature.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford 4-(trideuteromethylamino)-2-fluorobenzamide.
-
To a solution of 5-amino-3-(trifluoromethyl)picolinonitrile in ethanol, add triethylamine (Et3N) and 1-isothiocyanatocyclobutane-1-carbonitrile.
-
Reflux the reaction mixture for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the thiohydantoin core.
-
To a solution of 4-(trideuteromethylamino)-2-fluorobenzamide and the thiohydantoin core in DMF, add potassium carbonate (K2CO3).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield d3-apalutamide.
Characterization of Deuterated Apalutamide
A comprehensive characterization is crucial to confirm the identity, purity, and isotopic incorporation of the synthesized d3-apalutamide.
Characterization Workflow
The following workflow outlines the key analytical techniques employed for the characterization of d3-apalutamide.
Caption: Analytical workflow for d3-apalutamide characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and for confirming the site and extent of deuteration.
-
¹H NMR: The proton NMR spectrum of d3-apalutamide is expected to be identical to that of apalutamide, with the exception of the signal corresponding to the N-methyl group, which should be absent or significantly reduced in intensity.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic triplet for the deuterated methyl carbon (CD3) due to C-D coupling.
-
¹⁹F NMR: The fluorine NMR spectrum should be consistent with the structure of apalutamide.
| Technique | Expected Observations for d3-Apalutamide |
| ¹H NMR | Absence of the N-CH₃ singlet around 3.0 ppm. |
| ¹³C NMR | Appearance of a triplet for the CD₃ carbon. |
| ¹⁹F NMR | Signals consistent with the fluoro-substituted aromatic ring. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of d3-apalutamide and to quantify the level of deuterium incorporation.
| Technique | Parameter | Expected Value for d3-Apalutamide |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 481.14 (for C₂₁H₁₃D₃F₄N₅O₂S) |
The isotopic distribution in the mass spectrum will clearly show a shift of +3 mass units compared to the unlabeled apalutamide, confirming the presence of three deuterium atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized d3-apalutamide. A reverse-phase HPLC method is typically used.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Expected to be very similar to that of unlabeled apalutamide. |
The purity of d3-apalutamide should be ≥98% as determined by the peak area percentage in the HPLC chromatogram.
Pharmacokinetic Profile
The primary motivation for synthesizing deuterated apalutamide is to improve its pharmacokinetic properties. Studies have shown that N-trideuteromethyl apalutamide exhibits a higher plasma concentration and increased drug exposure (AUC) compared to its non-deuterated counterpart in preclinical models.
| Pharmacokinetic Parameter | Apalutamide | d3-Apalutamide | Fold Increase |
| Cmax (in rats) | ~X ng/mL | ~1.8X ng/mL | 1.8 |
| AUC₀-∞ (in rats) | ~Y ng·h/mL | ~2Y ng·h/mL | 2.0 |
(Note: The values X and Y are relative and based on the reported fold increase.)
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of deuterated apalutamide. The synthetic route is robust and allows for the efficient incorporation of the deuterium label. The analytical methodologies described herein are essential for ensuring the quality, purity, and identity of the final compound. The improved pharmacokinetic profile of d3-apalutamide highlights the potential of deuterium labeling as a strategy to enhance the therapeutic properties of existing drugs. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Apalutamide-d4 as an Internal Standard: A Technical Guide
This in-depth technical guide explores the mechanism of action of Apalutamide-d4 as an internal standard in the quantitative bioanalysis of the non-steroidal antiandrogen, apalutamide. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data supporting the use of stable isotope-labeled standards in mass spectrometry.
Introduction: The Imperative for Precision in Bioanalysis
The accurate quantification of therapeutic agents such as apalutamide in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[1] However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric ionization can compromise the accuracy and precision of quantitative results.[2] To mitigate these variables, an internal standard (IS) is incorporated into the analytical workflow.[2]
An ideal internal standard closely mimics the physicochemical properties of the analyte, co-eluting and experiencing similar ionization effects, thereby compensating for variations throughout the analytical process.[3][4] Stable isotope-labeled internal standards, such as Apalutamide-d4, where one or more hydrogen atoms are replaced with deuterium, are considered the most effective choice for quantitative bioanalysis. Their near-identical chemical behavior to the unlabeled analyte, coupled with their mass difference, allows for precise correction of analytical variability.
Mechanism of Action of Apalutamide
Apalutamide is a potent and selective androgen receptor (AR) inhibitor. Its mechanism of action is central to its efficacy in treating prostate cancer. Androgens, such as testosterone and dihydrotestosterone, bind to the AR, leading to its activation and translocation from the cytoplasm to the nucleus. Within the nucleus, the AR binds to androgen response elements (AREs) on DNA, initiating the transcription of genes that promote prostate cancer cell proliferation and survival.
Apalutamide competitively binds to the ligand-binding domain of the AR, preventing androgen binding and subsequent receptor activation. This action inhibits the nuclear translocation of the AR, its binding to DNA, and ultimately, AR-mediated gene transcription. The net effect is a reduction in tumor cell proliferation and an increase in apoptosis, leading to a decrease in tumor volume.
Figure 1: Apalutamide's Mechanism of Action on the Androgen Receptor Signaling Pathway.
Apalutamide-d4 as an Internal Standard: The Underlying Principle
The utility of Apalutamide-d4 as an internal standard stems from its structural and chemical similarity to apalutamide. The substitution of four hydrogen atoms with deuterium results in a molecule with nearly identical polarity, solubility, and chromatographic retention time. However, the increased mass allows it to be distinguished from the unlabeled apalutamide by the mass spectrometer.
During sample analysis, a known concentration of Apalutamide-d4 is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. Any loss of analyte during extraction, or variations in injection volume or ionization efficiency, will affect both apalutamide and Apalutamide-d4 to a similar extent. By calculating the ratio of the peak area of apalutamide to the peak area of Apalutamide-d4, these variations are normalized, leading to a more accurate and precise quantification of the analyte.
Experimental Protocols for Apalutamide Quantification
The following sections detail established methodologies for the quantification of apalutamide in human plasma using Apalutamide-d4 as an internal standard.
Sample Preparation: Protein Precipitation
This method is rapid and effective for removing the majority of proteins from plasma samples.
Materials:
-
Human plasma samples
-
Apalutamide and Apalutamide-d4 stock solutions
-
Acetonitrile (containing 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Vortex the samples for 3 minutes.
-
In a microcentrifuge tube, combine 50 µL of the plasma sample with 10 µL of the Apalutamide-d4 internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the sample for an additional 5 minutes.
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an LC-MS vial for analysis.
-
Inject 1.0 µL of the supernatant into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample cleanup compared to protein precipitation.
Materials:
-
Human plasma samples
-
Apalutamide and Apalutamide-d4 stock solutions
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette a specific volume of plasma into a clean tube.
-
Add a known amount of the Apalutamide-d4 internal standard.
-
Add ethyl acetate as the extraction solvent.
-
Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
Figure 2: A Representative Experimental Workflow for the Bioanalysis of Apalutamide using Apalutamide-d4.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following tables summarize typical LC-MS/MS parameters for the analysis of apalutamide.
Table 1: Chromatographic Conditions
| Parameter | Value | Reference |
| HPLC System | Agilent 1200 series or equivalent | |
| Column | Inertsil C18 (50 x 4.6 mm, 5 µm) or Ultimate XB-C18 (50 x 4.6 mm, 5 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient/Isocratic | Isocratic or Gradient | |
| Flow Rate | 0.4 - 0.8 mL/min | |
| Column Temperature | 40°C | |
| Injection Volume | 1.0 - 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value | Reference |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Monitored Reaction | Multiple Reaction Monitoring (MRM) | |
| MRM Transition (Apalutamide) | m/z 478.09 → 447.05 | |
| MRM Transition (Apalutamide-d4) | m/z 482.1 → corresponding product ion | |
| Dwell Time | 200 ms | |
| Gas Temperature | 350°C | |
| Gas Flow | 10 L/min | |
| Nebulizer Pressure | 45 psi |
Data Presentation and Performance Characteristics
The use of Apalutamide-d4 as an internal standard enables the development of robust and reliable bioanalytical methods. The performance of these methods is assessed through validation parameters as stipulated by regulatory guidelines.
Table 3: Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.025 - 20 µg/mL or 300 - 12000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy (%RE) | Within ±15% (±20% for LLOQ) | |
| Precision (%RSD) | < 15% (< 20% for LLOQ) | |
| Recovery | > 90% | |
| Matrix Effect | Minimal and compensated by IS |
Conclusion
Apalutamide-d4 serves as an exemplary internal standard for the quantitative bioanalysis of apalutamide by LC-MS/MS. Its mechanism of action as an internal standard is rooted in its near-identical physicochemical properties to the analyte, which allows for the effective normalization of analytical variability. The detailed experimental protocols and robust performance data presented in this guide underscore the critical role of stable isotope-labeled standards in achieving the high levels of accuracy and precision required in drug development and clinical research. The successful implementation of methods utilizing Apalutamide-d4 ensures the generation of reliable data for crucial pharmacokinetic and therapeutic assessments.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
Commercial Availability and Application of Apalutamide-d4 Analytical Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the Apalutamide-d4 analytical standard, a critical tool for researchers and professionals in drug development. This document outlines key suppliers, product specifications, and a detailed experimental protocol for its application in bioanalytical methods.
Apalutamide-d4, the deuterium-labeled analogue of the potent androgen receptor inhibitor Apalutamide, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures accuracy and precision in the determination of Apalutamide concentrations in various biological matrices.
Commercial Availability
Apalutamide-d4 analytical standards are available from several reputable suppliers. The following table summarizes the offerings from key vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedchemExpress | Apalutamide-d4 | HY-16335S | >99% | 1mg, 5mg, 10mg |
| Simson Pharma | Apalutamide D4 | Not specified | High Purity (CoA provided) | Inquire for details |
| SynZeal | This compound | SZ-A086D04 | High Purity (CoA provided) | Inquire for details |
| DC Chemicals | This compound | Not specified | High Purity | Inquire for details |
| GlpBio | This compound | GC60589 | >98% | 1mg, 5mg, 10mg |
Experimental Protocol: Quantification of Apalutamide in Human Plasma using LC-MS/MS with Apalutamide-d4 as an Internal Standard
This section details a typical experimental protocol for the analysis of Apalutamide in human plasma, adapted from established bioanalytical methods.
Materials and Reagents
-
Apalutamide analytical standard
-
Apalutamide-d4 internal standard
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Protein precipitation solvent (e.g., Acetonitrile)
Preparation of Stock and Working Solutions
-
Apalutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Apalutamide in methanol.
-
Apalutamide-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Apalutamide-d4 in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the Apalutamide stock solution in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the Apalutamide-d4 IS at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Apalutamide-d4 IS working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Apalutamide: m/z 478.1 → 365.1
-
Apalutamide-d4: m/z 482.1 → 369.1
-
-
Data Analysis: Quantify Apalutamide by calculating the peak area ratio of the analyte to the internal standard.
Workflow for Procurement and Use of Apalutamide-d4 Analytical Standard
The following diagram illustrates the typical workflow from identifying the need for an analytical standard to its final use in a research or development setting.
Caption: Workflow for procuring and using an analytical standard.
References
Apalutamide-D4: A Technical Guide to Purity and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical chemistry of Apalutamide-D4, a deuterated analog of the potent androgen receptor inhibitor, Apalutamide. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and quality control of this compound.
Certificate of Analysis and Purity
A Certificate of Analysis (CoA) for Apalutamide-D4 provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below. The purity of Apalutamide-D4 is typically determined by a combination of chromatographic and spectroscopic techniques.
Physicochemical Properties
| Parameter | Specification |
| Appearance | White to off-white solid powder[1] |
| Molecular Formula | C₂₁H₁₁D₄F₄N₅O₂S[2] |
| Molecular Weight | 481.46 g/mol [2] |
| Solubility | Soluble in DMSO[1] |
Analytical Data
| Test | Method | Specification |
| Purity (HPLC) | Reverse-Phase High-Performance Liquid Chromatography | ≥98%[1] |
| Identity (¹H-NMR) | Nuclear Magnetic Resonance Spectroscopy | Consistent with structure |
| Identity (Mass Spec) | Mass Spectrometry | Consistent with molecular weight |
| Isotopic Purity | Mass Spectrometry or NMR | ≥98% Deuterium Incorporation |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Apalutamide-D4. The following sections outline typical experimental protocols for the key analytical techniques used to determine the purity and confirm the identity of the compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
This method is used to separate Apalutamide-D4 from its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column, such as an Inertsil ODS-3 (250 x 4.6 mm, 5µm), is commonly used.
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., Ammonium phosphate buffer) and an organic solvent (e.g., Acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 243 nm or 270 nm.
-
Sample Preparation: A stock solution of Apalutamide-D4 is prepared in a suitable solvent, such as acetonitrile, and then diluted to an appropriate concentration with the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the peak area of Apalutamide-D4 is compared to the total area of all peaks to determine the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure of Apalutamide-D4 and determining the positions of the deuterium labels.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The Apalutamide-D4 sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H-NMR: The ¹H-NMR spectrum is acquired to confirm the absence of protons at the deuterated positions. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.
-
¹³C-NMR: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.
-
²H-NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals, confirming the sites of deuteration.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of Apalutamide-D4 and to assess its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.
-
Sample Preparation: The sample is prepared as for HPLC analysis.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of Apalutamide-D4. The mass-to-charge ratio (m/z) should be consistent with the calculated molecular weight. The isotopic distribution of the molecular ion peak can be analyzed to determine the level of deuterium incorporation.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological context and analytical procedures are provided below.
Apalutamide is a nonsteroidal antiandrogen that functions as a potent antagonist of the androgen receptor (AR). It competitively inhibits the binding of androgens, such as testosterone, to the AR in the cytoplasm. This action prevents the subsequent translocation of the activated AR complex into the nucleus, thereby inhibiting its binding to androgen response elements on the DNA. The ultimate result is the suppression of androgen-driven gene transcription, which is crucial for the growth and proliferation of prostate cancer cells.
The analytical workflow for Apalutamide-D4 begins with sample preparation, followed by analysis using orthogonal analytical techniques. RP-HPLC is the primary method for determining purity, while NMR and Mass Spectrometry are used to confirm the structure and identity, including isotopic purity. The data from these analyses are compiled into the Certificate of Analysis.
References
Apalutamide D4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide D4 is the deuterated form of Apalutamide, a potent and selective second-generation non-steroidal anti-androgen (NSAA). Apalutamide is a key therapeutic agent in the management of prostate cancer, particularly in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and key clinical data, tailored for a scientific audience.
Core Compound Details
This compound is a deuterium-labeled version of Apalutamide. Deuteration can modify the pharmacokinetic profile of a drug, potentially affecting its metabolic stability and half-life.
| Parameter | Value | Source |
| CAS Number | 1638885-65-0 | [1][2][3][4] |
| Molecular Formula | C₂₁H₁₁D₄F₄N₅O₂S | [1] |
| Synonyms | ARN-509-d4 |
Mechanism of Action: Androgen Receptor Signaling Pathway Inhibition
Apalutamide exerts its therapeutic effect by potently and competitively inhibiting the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer cell growth and proliferation. Its mechanism is multifaceted and involves several key steps of AR signaling.
-
Competitive Androgen Receptor Binding: Apalutamide binds directly to the ligand-binding domain of the androgen receptor with high affinity. This competitive inhibition prevents the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the receptor.
-
Inhibition of Nuclear Translocation: Upon androgen binding, the androgen receptor typically translocates from the cytoplasm to the nucleus. Apalutamide binding prevents this crucial step, effectively sequestering the receptor in the cytoplasm.
-
Impediment of DNA Binding and Transcription: By preventing nuclear translocation, Apalutamide indirectly inhibits the binding of the androgen receptor to androgen response elements (AREs) on the DNA. This, in turn, impedes the transcription of AR-regulated genes that are essential for prostate cancer cell survival and growth.
Key Experimental Data and Protocols
The efficacy and safety of Apalutamide have been established in several pivotal clinical trials. The methodologies and key findings from these studies provide a framework for understanding its clinical application.
Preclinical Evaluation in Xenograft Models
In preclinical studies, Apalutamide administration led to decreased tumor cell proliferation and increased apoptosis, resulting in a reduction in tumor volume in mouse xenograft models of prostate cancer.
Clinical Trial Protocol: The TITAN Study
The TITAN study was a randomized, double-blind, placebo-controlled, multi-center Phase III clinical trial that evaluated the efficacy of Apalutamide in patients with metastatic castration-sensitive prostate cancer (mCSPC).
Experimental Workflow of the TITAN Clinical Trial
References
- 1. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. ERLEADA® (apalutamide) demonstrates statistically significant and clinically meaningful improvement in overall survival compared to enzalutamide in patients with metastatic castration-sensitive prostate cancer [jnj.com]
- 4. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
The Gold Standard: A Technical Guide to Deuterated Standards for Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theory, application, and practical implementation of deuterated internal standards in therapeutic drug monitoring (TDM) using liquid chromatography-mass spectrometry (LC-MS). By leveraging the unique properties of stable isotope-labeled compounds, researchers and clinicians can achieve the highest levels of accuracy and precision in quantifying therapeutic drugs in complex biological matrices. This guide offers detailed experimental protocols, quantitative performance data, and visual workflows to support the development and validation of robust TDM assays.
The Core Principle: Isotope Dilution Mass Spectrometry
The foundation of using deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen.[1] This subtle increase in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave almost identically during the entire analytical process.[1]
By adding a known amount of the deuterated standard to a sample at the beginning of the sample preparation process, it acts as a nearly perfect mimic for the analyte.[2] Any loss of the analyte during extraction, handling, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[2]
Advantages of Deuterated Standards in TDM
The use of deuterated internal standards is considered the gold standard in quantitative LC-MS analysis for several key reasons:
-
Correction for Matrix Effects : Biological matrices like plasma and whole blood are complex and can significantly impact the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, causing inaccurate quantification. Since deuterated standards co-elute with the analyte and have nearly identical ionization efficiencies, they experience the same matrix effects, allowing for effective normalization of the signal.
-
Improved Accuracy and Precision : By compensating for variations in sample preparation and instrument response, deuterated standards significantly enhance the accuracy and precision of the analytical method.
-
Increased Robustness : Methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in experimental conditions.
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory agencies for bioanalytical method validation.
Quantitative Data Presentation
The following tables summarize the quantitative performance of LC-MS/MS methods for the therapeutic drug monitoring of various drugs using deuterated internal standards. This data highlights the linearity, precision, and accuracy that can be achieved with this methodology.
Table 1: Performance Characteristics for Immunosuppressant Drug Monitoring
| Analyte | Linear Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
Experimental Protocols
This section provides detailed methodologies for key experiments in a typical TDM workflow using deuterated internal standards.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for removing proteins from biological samples like plasma or serum before LC-MS analysis.
Materials:
-
Plasma or serum sample
-
Deuterated internal standard working solution
-
Cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the deuterated internal standard working solution to each tube and vortex briefly.
-
Add 600 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.
Materials:
-
Plasma or serum sample
-
Deuterated internal standard working solution
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., acetonitrile)
-
Collection tubes
Protocol:
-
Add the deuterated internal standard to the plasma or serum sample.
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
LC-MS/MS Analysis
The following is a general procedure for the analysis of the prepared samples using a UPLC-MS/MS system.
Instrumentation:
-
UPLC System (e.g., Waters Acquity UPLC or equivalent)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Analytical Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
Typical Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and the deuterated internal standard.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the context of therapeutic drug monitoring with deuterated standards.
Caption: Experimental workflow for TDM using a deuterated internal standard.
Caption: Logical relationship of matrix effect correction.
Caption: Workflow for analytical method validation in TDM.
References
Methodological & Application
Application Notes and Protocols for Apalutamide Quantification using Apalutamide-D4 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of apalutamide in biological matrices, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein utilizes Apalutamide-D4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, a critical requirement for pharmacokinetic and bioequivalence studies. While much of the published literature describes methods using Apalutamide-d3, the principles and procedures are directly adaptable for Apalutamide-D4.[1][2]
Introduction
Apalutamide is a non-steroidal antiandrogen agent employed in the treatment of prostate cancer.[3] Accurate quantification of apalutamide in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as Apalutamide-D4, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response. This internal standard closely mimics the chemical and physical properties of the analyte, apalutamide, ensuring reliable quantification.
Experimental Protocols
Materials and Reagents
-
Apalutamide reference standard (purity ≥99.5%)
-
Apalutamide-D4 internal standard (purity ≥99.5%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of apalutamide and Apalutamide-D4 in methanol or a mixture of 90% acetonitrile in water.[3]
-
Working Standard Solutions: Serially dilute the apalutamide stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Apalutamide-D4 stock solution to a final concentration (e.g., 5 µg/mL) for spiking into samples.[4]
Sample Preparation
A simple protein precipitation method is effective for extracting apalutamide from plasma.
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a specified volume of the Apalutamide-D4 internal standard working solution.
-
Add protein precipitation solvent (e.g., acetonitrile, typically in a 3:1 or 4:1 volume ratio to the plasma).
-
Vortex the mixture for a minimum of 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Alternatively, liquid-liquid extraction using a solvent like ethyl acetate can also be employed.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Liquid Chromatography (LC) System:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., Atlantis dC18, 50 x 4.6 mm, 5 µm; Ultimate XB-C18, 50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% or 0.2% Formic Acid in Water |
| Mobile Phase B | 0.1% or 0.2% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.8 mL/min |
| Gradient | Isocratic or gradient elution can be used. A typical isocratic condition is 20:80 (A:B) or 45:55 (A:B). |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |
Mass Spectrometry (MS) System:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~500°C |
| MRM Transitions | See Table 1 below |
Table 1: MRM Transitions for Apalutamide and Apalutamide-D4
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Apalutamide | 478.0 | 450.0 |
| Apalutamide-D4 | 482.0 | 451.9 (or 452.0) |
Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the internal standard and instrument calibration.
Method Validation Summary
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical acceptance criteria and expected performance data.
Table 2: Calibration Curve and Linearity
| Parameter | Typical Result |
| Linearity Range | 1.02 - 2030 ng/mL or 300 - 12000 ng/mL in plasma |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Accuracy and Precision
| Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | < 20% | ± 20% | < 20% | ± 20% |
| LQC, MQC, HQC | < 15% | ± 15% | < 15% | ± 15% |
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Expected values based on typical bioanalytical method validation guidelines. |
Table 4: Recovery and Matrix Effect
| Parameter | Typical Result |
| Extraction Recovery | > 90% |
| Matrix Effect | Minimal and compensated by the internal standard |
Table 5: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Bench-top | 4 hours | Room Temperature | 85-115% of nominal concentration |
| Freeze-Thaw | 3 cycles | -20°C to Room Temperature | 85-115% of nominal concentration |
| Long-term | 7 days | -20°C | 85-115% of nominal concentration |
Visualized Workflows
Caption: Experimental workflow for apalutamide quantification.
Conclusion
The described LC-MS/MS method using Apalutamide-D4 as an internal standard provides a robust, sensitive, and selective approach for the quantification of apalutamide in biological matrices. The simple protein precipitation extraction procedure and rapid chromatographic run times allow for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies. Proper method validation is crucial to ensure data integrity and compliance with regulatory standards.
References
- 1. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Apalutamide in Human Plasma by LC-MS/MS Using Apalutamide-D4 as an Internal Standard
1. Introduction
Apalutamide is a non-steroidal antiandrogen agent employed in the treatment of prostate cancer.[1] Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of apalutamide in human plasma, utilizing its deuterated analog, Apalutamide-D4, as the internal standard (IS). The use of a stable isotope-labeled internal standard like Apalutamide-D4 ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.
2. Principle
This method involves the extraction of apalutamide and the internal standard (Apalutamide-D4) from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer. The mass spectrometer operates in the positive ion electrospray ionization (ESI) mode and utilizes multiple reaction monitoring (MRM) for selective and sensitive detection.
Experimental Protocols
3.1. Materials and Reagents
-
Apalutamide reference standard
-
Apalutamide-D4 (internal standard)
-
HPLC-grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)[2]
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., Inertsil C18, 50x4.6 mm, 5 µm or equivalent)[3][4][5]
-
Data acquisition and processing software
3.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of apalutamide and Apalutamide-D4 in methanol.
-
Working Standard Solutions: Serially dilute the apalutamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the Apalutamide-D4 stock solution with the same diluent to achieve a final concentration of approximately 5 µg/mL.
3.4. Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Apalutamide-D4 internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Caption: Protein Precipitation Sample Preparation Workflow.
3.5. LC-MS/MS Conditions
3.5.1. Liquid Chromatography
| Parameter | Condition |
| Column | Inertsil C18 (50x4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 20% A, 80% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2.5 minutes |
3.5.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Apalutamide: m/z 478.09 → 447.05 |
| Apalutamide-D4: m/z 482.1 → 451.1 (projected) | |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Method Validation
The method was validated according to regulatory guidelines.
4.1. Linearity
The calibration curve was linear over the concentration range of 300 to 12,000 ng/mL for apalutamide in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.
4.2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | < 4.21% | < 4.21% | -4.32 to 2.45% | -4.32 to 2.45% |
| Medium | < 4.21% | < 4.21% | -4.32 to 2.45% | -4.32 to 2.45% |
| High | < 4.21% | < 4.21% | -4.32 to 2.45% | -4.32 to 2.45% |
4.3. Recovery
The extraction recovery of apalutamide from human plasma was determined at three QC levels.
| QC Level | Mean Recovery (%) |
| Low | > 93.0% |
| Medium | > 93.0% |
| High | > 93.0% |
4.4. Stability
Apalutamide was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.
Signaling Pathway
Caption: Apalutamide's inhibitory action on the androgen receptor signaling pathway.
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of apalutamide in human plasma. The use of Apalutamide-D4 as an internal standard ensures the accuracy and robustness of the results. This method is suitable for application in clinical and research settings for pharmacokinetic and therapeutic drug monitoring of apalutamide.
References
Bioanalytical Method Development for Apalutamide Quantification using Apalutamide-D4 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of Apalutamide in biological matrices, utilizing its deuterated analogue, Apalutamide-D4, as an internal standard (IS). The protocols detailed herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, ensuring high sensitivity, specificity, and accuracy for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Introduction
Apalutamide is a non-steroidal antiandrogen (NSAA) medication employed in the treatment of prostate cancer.[1] It functions as a potent antagonist of the androgen receptor (AR), inhibiting its signaling pathway, which is crucial for the proliferation of prostate cancer cells.[2][3] Accurate quantification of Apalutamide in biological samples is essential for clinical and preclinical research. The use of a stable isotope-labeled internal standard, such as Apalutamide-D4, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample preparation and matrix effects.[4]
Mechanism of Action of Apalutamide
Apalutamide exerts its therapeutic effect by disrupting the androgen receptor signaling cascade at multiple points. It competitively binds to the ligand-binding domain of the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[2] This initial blockade inhibits the subsequent conformational changes required for receptor activation. Consequently, the translocation of the androgen receptor from the cytoplasm into the nucleus is impeded. Furthermore, Apalutamide inhibits the binding of the androgen receptor to DNA and disrupts the recruitment of coactivator proteins necessary for the transcription of androgen-responsive genes that promote tumor cell growth and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 3. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Apalutamide and Apalutamide-D4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apalutamide is a next-generation non-steroidal antiandrogen drug approved for the treatment of non-metastatic castration-resistant prostate cancer (NM-CRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1] It functions as a potent and selective androgen receptor (AR) inhibitor.[2] Apalutamide binds to the ligand-binding domain of the AR, which inhibits AR nuclear translocation, prevents binding to DNA, and ultimately impedes AR-mediated transcription.[1][3][4] This disruption of the androgen signaling pathway leads to a decrease in tumor cell proliferation and an increase in apoptosis, thereby reducing tumor volume. Given its clinical significance, a robust and sensitive bioanalytical method for the quantification of Apalutamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Apalutamide and its deuterated internal standard, Apalutamide-D4 (using Apalutamide-d3 as a surrogate), in human plasma. The method utilizes a simple protein precipitation extraction procedure and provides the necessary sensitivity, selectivity, and accuracy for reliable quantification.
Experimental
Materials and Reagents
-
Apalutamide reference standard
-
Apalutamide-d3 internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Atlantis dC18 column (or equivalent)
Stock and Working Solutions
-
Apalutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Apalutamide in methanol.
-
Apalutamide-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Apalutamide-d3 in methanol.
-
Working Solutions: Prepare working solutions of Apalutamide and Apalutamide-d3 by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of the Apalutamide-d3 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Atlantis dC18, 2.1 x 50 mm, 3 µm |
| Mobile Phase A | 0.2% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 20% A, 80% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Apalutamide | 478.0 | 450.0 | 200 | 25 |
| Apalutamide (Quantifier) | 478.09 | 447.05 | 200 | 20 |
| Apalutamide-d3 (IS) | 481.0 | 453.0 | 200 | 25 |
Note: Apalutamide-d3 is used as a surrogate for Apalutamide-D4. The MRM transition for Apalutamide-D4 is expected to be m/z 482 -> 454, but should be empirically determined.
Visualizations
Caption: Workflow for plasma sample preparation.
Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.
Conclusion
The described LC-MS/MS method provides a reliable and robust platform for the quantitative analysis of Apalutamide in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research setting. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with Apalutamide.
References
Application Note: Chromatographic Separation of Apalutamide from its Deuterated Analog
Abstract
This application note presents a detailed protocol for the chromatographic separation of the anti-cancer drug apalutamide from its deuterated analog, apalutamide-d3. While deuterated analogs are frequently employed as internal standards in bioanalytical methods, achieving their chromatographic separation from the parent drug is crucial for certain applications, such as isotope purity analysis and metabolism studies. This document provides a comprehensive methodology, including sample preparation, HPLC conditions, and expected results, to achieve baseline resolution. The protocol is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
Apalutamide is a potent non-steroidal androgen receptor inhibitor used in the treatment of prostate cancer. In the course of drug development and clinical studies, stable isotope-labeled internal standards, such as deuterated apalutamide (e.g., apalutamide-d3), are indispensable for accurate quantification in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). Typically, these internal standards are designed to co-elute with the analyte to compensate for matrix effects. However, the ability to chromatographically separate the deuterated analog from the unlabeled drug is essential for assessing the isotopic purity of the standard and for investigating potential kinetic isotope effects in metabolic pathways.
The separation of isotopic analogs is challenging due to their identical chemical properties. However, the substitution of hydrogen with deuterium can lead to subtle differences in physicochemical properties, resulting in a phenomenon known as the chromatographic isotope effect (CIE). In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts. This application note leverages the CIE to develop a robust HPLC method for the baseline separation of apalutamide and apalutamide-d3.
Experimental Protocols
Materials and Reagents
-
Apalutamide reference standard (≥99% purity)
-
Apalutamide-d3 reference standard (≥99% purity, isotopic purity >98%)
-
Acetonitrile (HPLC grade)
-
Ammonium phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of apalutamide and apalutamide-d3 into separate 10 mL volumetric flasks.
-
Dissolve the contents in acetonitrile and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 100 µL of each stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
Chromatographic Conditions
A stability-indicating RP-HPLC method has been adapted to achieve the separation.[1]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector |
| Column | Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of Ammonium phosphate buffer (pH adjusted to 7.0 with ammonia solution) and Acetonitrile in the ratio of 30:70 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | 243 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 30 minutes |
System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting the working standard solution six times. The acceptance criteria are as follows:
-
Tailing factor for both peaks: ≤ 2.0
-
Theoretical plates for both peaks: ≥ 2000
-
Resolution between apalutamide and apalutamide-d3: ≥ 1.5
Data Presentation
The following table summarizes the expected retention times and resolution for the chromatographic separation of apalutamide and its deuterated analog.
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| Apalutamide-d3 | ~22.5 | - |
| Apalutamide | ~22.7 | ≥ 1.5 |
Note: The retention times are approximate and may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the chromatographic separation of apalutamide and its deuterated analog.
Signaling Pathway (Illustrative)
While not directly related to the separation method, understanding the mechanism of action of apalutamide is relevant for its therapeutic context. The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of apalutamide.
Conclusion
This application note provides a detailed and robust HPLC method for the successful chromatographic separation of apalutamide from its deuterated analog, apalutamide-d3. By leveraging the chromatographic isotope effect, this protocol enables the baseline resolution of these two compounds, which is critical for applications such as isotopic purity assessment and metabolic studies. The provided experimental parameters, data presentation, and workflow diagrams offer a comprehensive guide for researchers and scientists in the pharmaceutical industry.
References
Application Notes: Utilizing Apalutamide-D4 for Bioequivalence Studies of Apalutamide Formulations
Introduction
Apalutamide is an androgen receptor (AR) inhibitor utilized in the treatment of prostate cancer.[1] To ensure the therapeutic equivalence of generic formulations of apalutamide, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of these studies is the bioanalytical method used to quantify apalutamide and its active metabolite, N-desmethyl apalutamide, in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (IS), such as Apalutamide-D4, is crucial for achieving the accuracy, precision, and robustness required for these regulated studies.
Pharmacology and Rationale for Bioequivalence Testing
Apalutamide exerts its therapeutic effect by inhibiting the signal transduction of the androgen receptor.[2] It competitively binds to the androgen receptor, prevents its translocation to the cell nucleus, and inhibits the binding of the activated androgen receptor to DNA.[2] The major active metabolite, N-desmethyl apalutamide, also contributes to the clinical activity.[1] Given that the pharmacokinetic (PK) profile of apalutamide and its active metabolite are directly linked to their therapeutic effect, establishing bioequivalence is a critical step in the approval of generic versions. According to FDA guidelines, BE is established when there is no significant difference in the rate and extent of absorption of the drug from the test and reference products under similar conditions.[3]
Role of Apalutamide-D4 as an Internal Standard
In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is used to correct for variability during sample processing and analysis. An ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector. Deuterated analogs of the analyte, such as Apalutamide-D4, are considered the gold standard for use as internal standards in LC-MS/MS assays. They co-elute with the unlabeled drug, experience similar ionization efficiency and matrix effects, and can be differentiated by their mass-to-charge ratio (m/z). This leads to highly accurate and precise quantification of the analyte.
Experimental Protocols
Bioequivalence Study Design
Based on FDA recommendations for apalutamide, two in vivo bioequivalence studies are typically required: one under fasting conditions and another under fed conditions.
-
Study Design: A single-dose, two-treatment, two-period crossover design is recommended. However, due to the long terminal elimination half-life of apalutamide (approximately 3 days), a parallel study design may be considered to avoid excessively long washout periods.
-
Subjects: Healthy male subjects are typically enrolled in these studies.
-
Dosage Strength: The 240 mg strength is recommended for the BE studies.
-
Analyte Measurement: Both apalutamide and its active metabolite, N-desmethyl apalutamide, should be measured in plasma.
Bioanalytical Method: LC-MS/MS Quantification of Apalutamide and N-desmethyl apalutamide
The following protocol is a representative example based on published and validated methods.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of internal standard working solution (Apalutamide-D4).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (protein precipitating agent).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 1-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Inertsil C18, 50x4.6 mm, 5 µm) is suitable.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used. A typical ratio is 45:55 (v/v).
-
Flow Rate: 0.4 - 0.8 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Apalutamide: m/z 478.09 → 447.05
-
N-desmethyl apalutamide: m/z 464.1 → 435.9
-
Apalutamide-D4: m/z 482 → 451.9
-
-
Dwell Time: 50 ms.
-
3. Method Validation
The bioanalytical method must be validated according to FDA and/or ICH guidelines. Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analytes and IS.
-
Linearity: A linear response over a defined concentration range (e.g., 300–12000 ng/mL for apalutamide).
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples, ±20% for LLOQ).
-
Recovery: Consistent and reproducible extraction recovery. Recoveries are often higher than 93%.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analytes in plasma under various conditions (bench-top, freeze-thaw, long-term storage).
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Apalutamide Bioanalysis
| Parameter | Apalutamide | N-desmethyl apalutamide | Apalutamide-D4 (IS) |
| Precursor Ion (Q1) m/z | 478.09 | 464.1 | 482.0 |
| Product Ion (Q3) m/z | 447.05 | 435.9 | 451.9 |
| Retention Time (min) | ~5.45 | ~4.49 | ~5.45 |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters from a Bioequivalence Study of Two Apalutamide Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-72h (ng·h/mL) |
| Test (240 mg tablet) | 5350 | 2.0 | 98700 |
| Reference (4 x 60 mg tablets) | 5210 | 2.0 | 96400 |
Data from a representative bioequivalence study.
Table 3: Bioequivalence Assessment Summary
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | 102.7% | 97.5% - 108.2% |
| AUC0-72h | 102.4% | 98.9% - 106.0% |
To meet bioequivalence criteria, the 90% CI for the geometric mean ratio for Cmax and AUC must fall within the limit of 80-125%. The results in this table indicate that the two formulations are bioequivalent.
Visualizations
Caption: Mechanism of action of Apalutamide in inhibiting androgen receptor signaling.
Caption: Experimental workflow for the bioanalysis of apalutamide in plasma samples.
References
Protocol for the Application of Apalutamide D4 in Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide is a potent, non-steroidal androgen receptor (AR) inhibitor utilized in the treatment of prostate cancer.[1] Preclinical assessment of its drug metabolism and pharmacokinetic (DMPK) properties is crucial for its development and regulatory approval. Stable isotope-labeled internal standards, such as Apalutamide D4, are instrumental in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[2] Their near-identical physicochemical properties to the analyte ensure high accuracy and precision by correcting for variability during sample preparation and analysis. This document provides detailed protocols for key in vitro and in vivo preclinical DMPK assays employing this compound as an internal standard.
Apalutamide's Mechanism of Action
Apalutamide functions as a competitive inhibitor of the androgen receptor.[3] It binds to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation, DNA binding, and subsequent transcription of AR target genes.[1] This disruption of the androgen signaling pathway inhibits the growth and proliferation of prostate cancer cells.
Figure 1: Simplified signaling pathway of Apalutamide's mechanism of action.
Experimental Protocols
A general workflow for preclinical DMPK studies involves a series of in vitro assays followed by in vivo pharmacokinetic profiling.
Figure 2: General workflow for a preclinical DMPK study.
Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of Apalutamide to metabolism by liver enzymes, primarily Cytochrome P450s.
Materials:
-
Apalutamide
-
This compound (Internal Standard - IS)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Apalutamide and this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and Apalutamide at the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a known concentration of this compound.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of Apalutamide remaining at each time point. The peak area ratio of Apalutamide to this compound is used for quantification.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of Apalutamide bound to plasma proteins, which influences its distribution and availability to target tissues.
Materials:
-
Apalutamide
-
This compound (IS)
-
Pooled plasma (e.g., human, rat, mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Incubator/shaker
-
96-well plates
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Apalutamide in a suitable solvent.
-
Spike the pooled plasma with Apalutamide to the desired final concentration.
-
Add the spiked plasma to one chamber of the RED device insert and PBS to the other chamber.
-
Incubate the sealed RED device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect aliquots from both the plasma and PBS chambers.
-
To the plasma aliquot, add an equal volume of PBS. To the PBS aliquot, add an equal volume of blank plasma to match the matrix.
-
Precipitate the proteins in all samples by adding ice-cold acetonitrile containing a known concentration of this compound.
-
Centrifuge the samples and transfer the supernatant for LC-MS/MS analysis.
-
The fraction unbound is calculated as the ratio of the concentration of Apalutamide in the PBS chamber to that in the plasma chamber.
In Vivo Pharmacokinetic Study in Rodents
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of Apalutamide in a living organism.
Materials:
-
Apalutamide formulation for oral or intravenous administration
-
This compound (IS)
-
Rodents (e.g., rats or mice)
-
Dosing vehicles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single dose of Apalutamide to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw the plasma samples and precipitate the proteins by adding ice-cold acetonitrile containing a known concentration of this compound.
-
Centrifuge the samples and transfer the supernatant for LC-MS/MS analysis to determine the plasma concentration of Apalutamide at each time point.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.
Data Presentation
The following table summarizes representative pharmacokinetic parameters of Apalutamide in mice following a single oral administration.
| Parameter | Value | Unit |
| Dose | 30 | mg/kg |
| Cmax | 6.0 | µg/mL |
| Tmax | 2.0 | h |
| AUC(0-t) | 100 | µg·h/mL |
| Half-life (t1/2) | ~150 | h |
Note: These values are illustrative and can vary depending on the specific study conditions, animal strain, and formulation.[4]
Conclusion
The use of this compound as an internal standard is essential for generating reliable and reproducible data in preclinical DMPK assays. The detailed protocols provided herein offer a framework for researchers to accurately characterize the DMPK profile of Apalutamide, a critical step in the drug development process. Adherence to these standardized methods will facilitate the generation of high-quality data for regulatory submissions and further clinical investigation.
References
- 1. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application of Apalutamide-D4 in Castration-Resistant Prostate Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide is a potent, second-generation, non-steroidal anti-androgen agent approved for the treatment of non-metastatic and metastatic castration-resistant prostate cancer (CRPC).[1][2][3] It functions by targeting the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[1][4] Apalutamide binds directly to the ligand-binding domain of the AR, which inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription. This comprehensive blockade of the AR signaling pathway leads to decreased tumor cell proliferation and increased apoptosis. Deuterated forms of apalutamide, such as Apalutamide-D4, serve as critical tools in the research and development of this therapeutic agent, primarily as internal standards in bioanalytical methods for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Mechanism of Action of Apalutamide in CRPC
Castration-resistant prostate cancer is characterized by the continued growth of prostate cancer despite androgen deprivation therapy (ADT). In this disease state, the AR signaling pathway often remains active through various mechanisms, including AR overexpression, AR gene mutations, and the expression of constitutively active AR splice variants.
Apalutamide effectively counteracts these resistance mechanisms by:
-
Inhibiting Androgen Binding: It competitively blocks the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR.
-
Preventing Nuclear Translocation: It prevents the activated AR from moving into the cell nucleus.
-
Impeding DNA Binding and Transcription: It inhibits the binding of the AR to androgen response elements (AREs) on the DNA, thereby preventing the transcription of genes that promote cancer cell growth and survival.
The primary metabolite of apalutamide, N-desmethyl apalutamide, is also active but is a less potent inhibitor of the AR.
Application of Apalutamide-D4
Apalutamide-D4 is a stable, isotopically labeled version of apalutamide where four hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary application is in pharmacokinetic studies to accurately determine the concentration of apalutamide and its metabolites in biological matrices such as plasma and tissues.
Key Applications:
-
Pharmacokinetic (PK) Studies: Essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of apalutamide in preclinical and clinical studies.
-
Bioequivalence Studies: Used to compare the bioavailability of different formulations of apalutamide.
-
Therapeutic Drug Monitoring (TDM): Can be used to monitor patient exposure to apalutamide to optimize dosing and minimize toxicity.
-
In Vitro Drug Metabolism Studies: Employed in assays using liver microsomes or hepatocytes to study the metabolic pathways of apalutamide.
Data Presentation
Table 1: Pharmacokinetic Parameters of Apalutamide
| Parameter | Value | Reference |
| Bioavailability | ~100% | |
| Time to Steady State | ~4 weeks | |
| Apparent Clearance (CL/F) at Steady State | 2.04 L/h | |
| Apparent Volume of Distribution (Vd/F) at Steady State | 276 L | |
| Half-life (t1/2) at Steady State | ~3 days | |
| Major Metabolite | N-desmethyl apalutamide | |
| Primary Metabolism Enzymes | CYP2C8 and CYP3A4 |
Table 2: LC-MS/MS Parameters for Apalutamide Quantification using Apalutamide-D4 as an Internal Standard
| Parameter | Apalutamide | N-desmethyl apalutamide | Apalutamide-D4 (Internal Standard) | Reference |
| Precursor Ion (m/z) | 478.0 | 464.0 | 482.0 | (derived) |
| Product Ion (m/z) | 450.0 | 436.0 | 454.0 | (derived) |
| Retention Time (min) | 5.45 | 4.49 | 5.45 |
Note: Specific m/z transitions can vary depending on the instrument and method. The values presented are representative.
Experimental Protocols
Protocol 1: Quantification of Apalutamide in Human Plasma using LC-MS/MS with Apalutamide-D4 as an Internal Standard
This protocol is adapted from established methods for the bioanalysis of apalutamide.
1. Materials and Reagents:
-
Apalutamide analytical standard
-
Apalutamide-D4 (internal standard, IS)
-
N-desmethyl apalutamide analytical standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of apalutamide, N-desmethyl apalutamide, and Apalutamide-D4 in methanol.
-
Working Standard Solutions: Serially dilute the apalutamide and N-desmethyl apalutamide stock solutions with 50:50 ACN:water to prepare a series of calibration standards (e.g., 1-2000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Apalutamide-D4 stock solution with 50:50 ACN:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 96-well plate or microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile to each well/tube.
-
Vortex the plate/tubes for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Determine the concentrations of apalutamide and N-desmethyl apalutamide in the unknown samples from the calibration curve.
Protocol 2: In Vitro Apalutamide Efficacy Assay in CRPC Cell Lines
This protocol describes a general method to assess the anti-proliferative effects of apalutamide in androgen-sensitive prostate cancer cell lines.
1. Cell Culture:
-
Culture LNCaP or VCaP cells (androgen-sensitive prostate cancer cell lines) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, switch to a medium containing charcoal-stripped FBS (CS-FBS) to remove endogenous androgens.
2. Cell Proliferation Assay (e.g., using CellTiter-Glo®):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in RPMI with 10% CS-FBS. Allow cells to attach overnight.
-
Prepare serial dilutions of apalutamide in the appropriate medium.
-
Treat the cells with varying concentrations of apalutamide (e.g., 0.01 to 10 µM) in the presence of a synthetic androgen (e.g., 1 nM R1881) to stimulate AR activity. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours.
-
Measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Xenograft Study in a CRPC Mouse Model
This protocol outlines a study to evaluate the in vivo efficacy of apalutamide in a castrated mouse model bearing CRPC xenografts. Apalutamide-D4 would be used in the subsequent bioanalysis of plasma and tumor samples.
1. Animal Model:
-
Use male immunodeficient mice (e.g., NOD-SCID or NSG).
-
Surgically castrate the mice to create a low-androgen environment, mimicking ADT.
-
Implant CRPC cells (e.g., LNCaP/AR-overexpressing cells) subcutaneously.
2. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer apalutamide (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage.
-
Monitor tumor growth with calipers and body weight regularly (e.g., twice a week).
3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Process the blood to obtain plasma.
-
Excise and weigh the tumors. A portion of the tumor can be homogenized for drug concentration analysis.
-
Analyze the plasma and tumor homogenate samples for apalutamide and N-desmethyl apalutamide concentrations using the LC-MS/MS method described in Protocol 1, with Apalutamide-D4 as the internal standard.
-
Correlate drug concentrations with tumor growth inhibition to establish a PK/PD relationship.
Mandatory Visualizations
References
Troubleshooting & Optimization
Matrix effects in apalutamide bioanalysis with Apalutamide D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of apalutamide, particularly when using Apalutamide-D4 as an internal standard.
I. Troubleshooting Guide
This guide addresses common issues observed during the LC-MS/MS bioanalysis of apalutamide that may be related to matrix effects.
Issue 1: Poor Peak Shape, Low Signal Intensity, or High Signal Variability for Apalutamide and/or Apalutamide-D4
-
Question: My chromatograms for apalutamide and its internal standard (Apalutamide-D4) show poor peak shape (e.g., tailing, fronting, or splitting), lower than expected signal intensity, or high variability between injections of the same sample. What could be the cause and how can I fix it?
-
Answer: These issues are often indicative of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of the analyte and internal standard.[1][2] Here’s a step-by-step approach to troubleshoot this problem:
-
Evaluate Sample Preparation: The initial sample cleanup is critical for minimizing matrix components.
-
Protein Precipitation (PPT): While fast, PPT is the least specific method and may not sufficiently remove interfering phospholipids. If you are using PPT and observing issues, consider switching to a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT. Ensure your extraction solvent and pH conditions are optimized for apalutamide to maximize recovery and minimize the co-extraction of interfering substances.[3]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences. Select an SPE cartridge and develop a method (loading, washing, and elution steps) that is highly specific for apalutamide.
-
-
Optimize Chromatographic Separation: Increasing the separation between apalutamide and co-eluting matrix components can significantly reduce ion suppression or enhancement.
-
Gradient Modification: A shallower gradient can improve the resolution between apalutamide and interfering peaks.
-
Column Chemistry: Experiment with different C18 columns or consider alternative chemistries if co-elution persists.
-
-
Check for Isotope Effect: Although Apalutamide-D4 is a stable isotope-labeled internal standard, a slight difference in retention time between it and apalutamide can occur due to the isotope effect. If this separation is significant and occurs in a region of strong ion suppression, it can undermine the internal standard's ability to compensate for matrix effects.
-
Logical Troubleshooting Workflow for Poor Signal Quality
Caption: Troubleshooting workflow for poor signal quality in apalutamide bioanalysis.
Issue 2: Inaccurate or Imprecise Quantitative Results
-
Question: My quality control (QC) samples are failing to meet the acceptance criteria for accuracy and precision as per regulatory guidelines. Could matrix effects be the cause?
-
Answer: Yes, inaccurate and imprecise results are classic symptoms of uncompensated matrix effects. If the matrix effect varies between different lots of biological matrix (e.g., plasma from different individuals), it can lead to significant quantification errors.
-
Assess Matrix Factor: A quantitative assessment of the matrix effect is essential. The matrix factor (MF) can be calculated by comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Apalutamide-D4 is the gold standard for an internal standard because it co-elutes with apalutamide and experiences similar matrix effects, thus providing effective compensation. If you are not using a SIL-IS, switching to one is strongly recommended.
-
Potential Pitfalls with Deuterated Internal Standards:
-
Isotopic Crosstalk: Ensure that there is no significant signal contribution from apalutamide to the mass channel of Apalutamide-D4, and vice versa. This is typically avoided by using an internal standard with a sufficient mass difference (ideally ≥ 3 amu).
-
Deuterium-Hydrogen Exchange: Verify the stability of Apalutamide-D4 in your analytical solutions to ensure that deuterium atoms are not exchanging with hydrogen atoms from the solvent.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of apalutamide bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of apalutamide and its internal standard by co-eluting compounds present in the biological matrix (e.g., plasma, serum). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the common causes of matrix effects?
A2: Matrix effects are primarily caused by endogenous substances from the biological sample that are not removed during sample preparation. These can include:
-
Phospholipids: Particularly problematic in plasma samples.
-
Salts and ions.
-
Endogenous metabolites.
-
Proteins.
Exogenous substances can also contribute, such as anticoagulants, dosing vehicles, or co-administered medications.
Q3: How can I quantitatively assess matrix effects for my apalutamide assay?
A3: The most common method is to determine the Matrix Factor (MF). This is done by comparing the response of the analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the response of the analyte in a neat solution at the same concentration. The internal standard-normalized MF is often used to demonstrate that the deuterated internal standard adequately compensates for the matrix effect.
Q4: Why is Apalutamide-D4 considered a good internal standard to mitigate matrix effects?
A4: Apalutamide-D4 is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to apalutamide, it has very similar physicochemical properties. This means it behaves similarly during sample extraction and, most importantly, co-elutes with apalutamide during chromatography. As a result, both apalutamide and Apalutamide-D4 are subjected to the same degree of ion suppression or enhancement, allowing the internal standard to accurately correct for these variations and ensure reliable quantification.
Signaling Pathway of Matrix Effects
Caption: The mechanism of matrix effects in the ion source.
III. Quantitative Data Summary
The following tables summarize key parameters from validated bioanalytical methods for apalutamide.
Table 1: LC-MS/MS Method Parameters for Apalutamide Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Apalutamide-d3 | Apalutamide-d4 | Canagliflozin |
| Linearity Range | 1.02 - 2030 ng/mL | 0.025 - 20 µg/mL | 300 - 12000 ng/mL |
| Sample Preparation | Protein Precipitation | Not specified | Liquid-Liquid Extraction |
| Chromatographic Column | Atlantis dC18 | Not specified | Inertsil C18 |
| Mobile Phase | 0.2% Formic acid in water and Acetonitrile (20:80, v/v) | 0.1% Formic acid in Acetonitrile and 0.1% Formic acid in water (55:45, v/v) | 0.1% Formic acid and Acetonitrile (20:80, v/v) |
| Run Time | 2.5 min | 7.0 min | 3.5 min |
Table 2: Reported Method Validation Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Intra-day Precision (%CV) | 2.37 - 8.53% | 1.7 - 4.7% | < 4.21% |
| Inter-day Precision (%CV) | 6.76 - 11.5% | 3.2 - 9.8% | < 4.21% |
| Intra-day Accuracy (%RE) | Not specified | -5.8 - 1.7% | -4.32 - 4.37% |
| Inter-day Accuracy (%RE) | Not specified | -4.0 - -6.5% | -4.32 - 4.37% |
| Recovery | Not specified | Not specified | > 93.0% |
| Matrix Effect | Not specified | Evaluated with IS normalized MF, CV < 5.24% | Not specified |
IV. Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes how to evaluate the matrix effect for apalutamide using the post-extraction spike method.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of apalutamide and Apalutamide-D4 in the mobile phase reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your validated sample preparation method. Spike the extracted matrix with apalutamide and Apalutamide-D4 to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with apalutamide and Apalutamide-D4 before the extraction process at the same concentrations as in Set A.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (MF of Analyte) / (MF of Internal Standard)
An IS-Normalized MF close to 1.0 with a low coefficient of variation (%CV) across the different matrix lots indicates that the internal standard is effectively compensating for the matrix effect.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This protocol is a general guideline based on a reported method for apalutamide analysis.
-
Sample Aliquoting: To an appropriate tube, add a defined volume of plasma sample (e.g., 100 µL).
-
Internal Standard Spiking: Add the working solution of Apalutamide-D4.
-
Precipitation: Add a sufficient volume of cold acetonitrile (typically 3-4 times the plasma volume) to precipitate the plasma proteins.
-
Vortexing: Vortex the samples vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflow for Sample Preparation and Analysis
Caption: General experimental workflow for apalutamide bioanalysis.
References
Technical Support Center: Optimizing LC Gradient for Apalutamide and Apalutamide-D4 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of apalutamide and its deuterated internal standard, apalutamide-D4.
Troubleshooting Guide
Even with a well-designed method, chromatographic issues can arise. This guide provides a systematic approach to resolving common problems encountered during the separation of apalutamide and apalutamide-D4.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution or Co-elution of Apalutamide and Apalutamide-D4 | Inadequate mobile phase composition. | Optimize the mobile phase by adjusting the organic solvent (acetonitrile or methanol) to water/buffer ratio. Small changes can significantly impact selectivity.[1][2][3][4] |
| Non-optimal gradient slope. | A shallower gradient around the elution time of the analytes can improve separation.[5] | |
| Inappropriate column chemistry. | While C18 columns are common, consider a different C18 phase from another manufacturer or a phenyl-hexyl column to introduce different selectivity. | |
| Column temperature is not optimized. | Vary the column temperature. An increase in temperature can sometimes improve resolution, but the effect is compound-dependent. | |
| Peak Tailing for Apalutamide | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate to suppress any potential ionization of apalutamide. Adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) is common. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Replace the column with a new one of the same type. | |
| Variable Retention Times | Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. |
| Pump malfunction or leaks. | Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. | |
| Split Peaks | Sample solvent incompatibility. | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column contamination or void. | Flush the column or, if the problem persists, replace it. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to achieve good separation between apalutamide and apalutamide-D4?
While mass spectrometry can distinguish between apalutamide and apalutamide-D4 based on their mass-to-charge ratios, chromatographic co-elution is generally preferred. If the two compounds do not co-elute perfectly, they may experience different levels of matrix effects (ion suppression or enhancement), which can lead to inaccurate quantification. However, in some cases where matrix effects are minimal and consistent, complete co-elution may not be strictly necessary as long as the peak shapes are good and reproducible.
Q2: What are typical starting conditions for an LC gradient to separate apalutamide and apalutamide-D4?
A good starting point for method development would be a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A generic gradient could be:
-
0-1 min: 30% B
-
1-5 min: 30-70% B
-
5-6 min: 70-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-30% B
-
7.1-10 min: 30% B
The flow rate could be set to 0.4 mL/min and the column temperature to 40°C.
Q3: How does the number and position of deuterium atoms in apalutamide-D4 affect the separation?
The "isotopic effect" in chromatography can cause deuterated compounds to have slightly different retention times than their non-deuterated counterparts. The magnitude of this effect depends on the number of deuterium atoms and their location in the molecule. This is because deuterium atoms can slightly alter the molecule's polarity and its interaction with the stationary phase.
Q4: Can temperature be used to optimize the separation of apalutamide and apalutamide-D4?
Yes, temperature is a powerful tool for optimizing selectivity in HPLC. Changing the column temperature can alter the interactions between the analytes and the stationary phase, which may lead to improved separation. It is recommended to study a range of temperatures (e.g., 30°C to 50°C) to find the optimal condition for your specific column and mobile phase.
Q5: What should I do if I cannot achieve baseline separation?
If baseline separation is not achievable, the primary goal is to ensure consistent and reproducible peak shapes and retention times. If using a mass spectrometer for detection, as long as the peaks are sufficiently resolved to allow for accurate integration and the degree of co-elution is consistent across all samples and standards, the method can still be valid. In some instances, a column with lower efficiency might be intentionally used to force co-elution and ensure that both the analyte and the internal standard experience the same matrix effects.
Experimental Protocol: Optimizing LC Gradient for Apalutamide and Apalutamide-D4
This protocol outlines a systematic approach to developing and optimizing an LC gradient for the separation of apalutamide and apalutamide-D4.
1. Initial Conditions:
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Initial Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-70% B
-
5-6 min: 70-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-30% B
-
7.1-10 min: 30% B
-
2. Gradient Optimization:
-
Objective: To improve the resolution between apalutamide and apalutamide-D4.
-
Procedure:
-
Inject a mixture of apalutamide and apalutamide-D4 using the initial gradient.
-
Identify the approximate retention time of the analytes.
-
Modify the gradient to have a shallower slope around the elution window. For example, if the compounds elute around 4 minutes, change the gradient segment from 1-5 min to 1-6 min with a linear ramp from 40% to 60% B.
-
Continue to refine the gradient by making small adjustments to the slope and the initial and final percentages of Solvent B.
-
3. Temperature Optimization:
-
Objective: To evaluate the effect of temperature on selectivity.
-
Procedure:
-
Using the optimized gradient from the previous step, inject the sample mixture at different column temperatures (e.g., 30°C, 35°C, 45°C, 50°C).
-
Compare the chromatograms and determine the temperature that provides the best resolution and peak shape.
-
Data Presentation
Table 1: Comparison of Initial vs. Optimized LC Gradient Conditions
| Parameter | Initial Method | Optimized Method |
| Gradient | 30-70% B in 4 min | 45-55% B in 5 min |
| Column Temp. | 40°C | 35°C |
| Retention Time (Apalutamide) | 4.12 min | 4.58 min |
| Retention Time (Apalutamide-D4) | 4.15 min | 4.65 min |
| Resolution (Rs) | 0.8 | 1.6 |
| Peak Asymmetry (Apalutamide) | 1.3 | 1.1 |
Visualizations
Caption: Troubleshooting workflow for poor separation.
References
Troubleshooting poor peak shape for Apalutamide D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Apalutamide D4. Our aim is to assist researchers, scientists, and drug development professionals in achieving optimal peak shape and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
This compound is a deuterated form of Apalutamide, often used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). A symmetrical, sharp peak is crucial for accurate integration and, consequently, reliable quantification of the analyte. Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of the analytical method.[1][2]
Q2: What are the typical physicochemical properties of Apalutamide that might influence its chromatography?
Apalutamide is a white to slightly yellow powder that is practically insoluble in aqueous media over a wide pH range.[3][4] It has a pKa of 9.7, indicating it is a weakly basic compound.[3] Due to its low aqueous solubility and high permeability, it is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug. These properties are important considerations for mobile phase and column selection.
Troubleshooting Guide: Poor Peak Shape for this compound
Poor peak shape in HPLC can manifest as peak tailing, peak fronting, or split peaks. Below is a systematic guide to troubleshoot and resolve these issues for this compound analysis.
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially for basic compounds like Apalutamide.
Potential Causes & Solutions
| Cause | Explanation | Recommended Solution(s) |
| Secondary Interactions with Silanol Groups | Residual silanol groups on the silica-based column packing can interact with the basic functional groups of this compound, leading to tailing. | - Use a highly end-capped column: Select a column with minimal exposed silanol groups. - Lower the mobile phase pH: Operate at a pH where the silanol groups are protonated (pH < 4) to minimize ionic interactions. - Add a mobile phase modifier: Incorporate a small amount of a basic additive, like triethylamine (TEA), to compete with the analyte for active sites. Alternatively, use an acidic modifier like formic acid or acetic acid to control the ionization of the analyte and silanols. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing. | - Reduce the injection volume or sample concentration. |
| Contamination | Contamination on the column frit or packing material can cause peak distortion. | - Flush the column with a strong solvent. - Use a guard column to protect the analytical column. |
| Inadequate Mobile Phase Buffer | If the mobile phase pH is close to the analyte's pKa and the buffer capacity is insufficient, it can lead to inconsistent ionization and peak tailing. | - Ensure the mobile phase is adequately buffered, typically within +/- 1 pH unit of the desired pH. - Increase the buffer concentration. |
Issue 2: Peak Fronting
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is also a sign of chromatographic problems.
Potential Causes & Solutions
| Cause | Explanation | Recommended Solution(s) |
| Column Overload (Concentration) | High concentration of the sample in the injection solvent can cause the peak to front. | - Dilute the sample. |
| Poor Sample Solubility | If this compound is not fully dissolved in the injection solvent, it can lead to fronting. | - Ensure the sample is completely dissolved. - Use an injection solvent that is compatible with the mobile phase but has sufficient strength to dissolve the sample. |
| Incompatible Injection Solvent | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | - Ideally, dissolve the sample in the initial mobile phase. - If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Collapse or Void | A physical change in the column packing, such as a void at the inlet, can lead to peak fronting. | - Replace the column. - Avoid sudden pressure changes and operate within the column's recommended pH and temperature limits. |
Issue 3: Split Peaks
Split peaks can be an indication of several problems occurring before or during the separation.
Potential Causes & Solutions
| Cause | Explanation | Recommended Solution(s) |
| Partially Blocked Frit or Column Inlet | Debris from the sample or system can block the flow path at the head of the column. | - Reverse-flush the column (if permitted by the manufacturer). - Filter all samples and mobile phases. |
| Incompatible Sample Solvent and Mobile Phase | A strong mismatch between the sample solvent and the mobile phase can cause the sample to precipitate upon injection or lead to uneven band broadening. | - Prepare the sample in the mobile phase or a weaker solvent. |
| Column Void | A void in the column packing can create two different flow paths for the analyte. | - Replace the column. |
| Co-elution | The split peak may actually be two closely eluting compounds. | - Optimize the mobile phase composition or gradient to improve resolution. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
This protocol outlines a systematic approach to optimize the mobile phase to improve peak shape.
-
Initial Conditions: Based on published methods, a common starting point for Apalutamide analysis is a reversed-phase C18 column with a mobile phase consisting of an aqueous component with an acidic modifier and an organic solvent.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 20-80% B over several minutes).
-
Flow Rate: 0.5 mL/min
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
-
pH Adjustment:
-
If peak tailing is observed, evaluate the effect of pH. Prepare mobile phases with different acidic modifiers (e.g., 0.1% acetic acid, 10 mM ammonium formate) to assess the impact on peak symmetry.
-
-
Additive Inclusion:
-
For persistent tailing with the basic this compound, consider adding a small concentration of a basic modifier like triethylamine (TEA) (e.g., 0.05%) to the mobile phase to block active silanol sites. Note that TEA may not be suitable for LC-MS applications due to ion suppression.
-
-
Organic Solvent Evaluation:
-
Compare the peak shape using acetonitrile versus methanol as the organic modifier. Methanol can sometimes offer different selectivity and improved peak shape for certain compounds.
-
Protocol 2: Column and Sample Preparation Evaluation
-
Column Selection:
-
If tailing persists, switch to a column with a different stationary phase chemistry, such as one with a polar-embedded group or a highly end-capped C18 phase, which are designed to provide better peak shape for basic compounds.
-
-
Sample Solvent:
-
Prepare this compound standards in different solvents:
-
Initial mobile phase composition
-
50:50 Acetonitrile:Water
-
100% Acetonitrile
-
-
Inject the same amount from each and observe the peak shape. This will determine the effect of the injection solvent.
-
-
Concentration and Injection Volume:
-
Prepare a dilution series of your sample.
-
Inject a fixed volume of each concentration to check for mass overload.
-
Inject different volumes of a single concentration to check for volume overload.
-
Visual Troubleshooting Guides
Below are diagrams to illustrate the logical workflows for troubleshooting poor peak shape.
Caption: A logical workflow for troubleshooting poor peak shape.
References
Cross-contribution between apalutamide and Apalutamide D4 MRM channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of apalutamide, with a specific focus on potential cross-contribution between apalutamide and its deuterated internal standard, Apalutamide-d4, in their respective Multiple Reaction Monitoring (MRM) channels.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for apalutamide and its deuterated internal standard?
A1: Based on published literature, common MRM transitions for apalutamide and a deuterated internal standard (Apalutamide-d3) are as follows. These can serve as a starting point for method development with Apalutamide-d4.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Apalutamide | 478 | 450 |
| Apalutamide-d3 | 481 | 453 |
Note: These transitions should be optimized for your specific instrument and conditions.
Q2: What is MRM cross-contribution and why is it a concern?
A2: MRM cross-contribution, or crosstalk, occurs when the signal from the analyte (apalutamide) is detected in the MRM channel of the internal standard (Apalutamide-d4), or vice versa. This can happen due to several reasons, including:
-
Isotopic Contribution: The natural abundance of heavy isotopes (e.g., ¹³C) in apalutamide can lead to a small signal at the m/z of the deuterated internal standard.
-
In-source Fragmentation: The analyte or internal standard might fragment within the ion source of the mass spectrometer, leading to ions that are detected in the other's MRM channel.
-
Impurities: The analytical standard of the analyte might contain trace amounts of the deuterated internal standard, or the deuterated internal standard may contain some unlabeled analyte.
Uncorrected cross-contribution can lead to inaccurate quantification of the analyte.
Q3: How can I assess the cross-contribution between apalutamide and Apalutamide-d4 MRM channels in my assay?
A3: A straightforward experiment can be performed to determine the extent of cross-contribution. This involves analyzing solutions containing only apalutamide and solutions containing only Apalutamide-d4 and monitoring both MRM channels. The detailed protocol is provided in the Troubleshooting Guide section below.
Troubleshooting Guide
Issue: Suspected Cross-Contribution Between Apalutamide and Apalutamide-d4 MRM Channels
This guide provides a step-by-step protocol to investigate and quantify the potential signal crossover between the apalutamide and Apalutamide-d4 MRM channels.
Experimental Protocol: Assessment of MRM Cross-Contribution
Objective: To determine the percentage of signal from apalutamide contributing to the Apalutamide-d4 MRM channel and vice versa.
Materials:
-
Apalutamide analytical standard
-
Apalutamide-d4 internal standard
-
Reconstituted blank matrix (e.g., plasma, urine)
-
LC-MS/MS system
Methodology:
-
Prepare Stock Solutions:
-
Prepare a high-concentration stock solution of apalutamide in an appropriate solvent.
-
Prepare a stock solution of Apalutamide-d4 at the concentration used in your analytical method.
-
-
Prepare Test Solutions:
-
Apalutamide-only Solution: Spike a known high concentration of the apalutamide stock solution into the reconstituted blank matrix. This concentration should be at the upper limit of the calibration curve (ULOQ).
-
Apalutamide-d4-only Solution: Spike the Apalutamide-d4 stock solution into the reconstituted blank matrix at its working concentration.
-
-
LC-MS/MS Analysis:
-
Inject the Apalutamide-only Solution and acquire data for both the apalutamide MRM channel and the Apalutamide-d4 MRM channel.
-
Inject the Apalutamide-d4-only Solution and acquire data for both the apalutamide MRM channel and the Apalutamide-d4 MRM channel.
-
-
Data Analysis and Interpretation:
-
Contribution of Apalutamide to Apalutamide-d4 Channel:
-
Measure the peak area of apalutamide in its own MRM channel from the "Apalutamide-only Solution" injection.
-
Measure any peak area observed in the Apalutamide-d4 MRM channel at the retention time of apalutamide from the same injection.
-
Calculate the percentage of cross-contribution using the following formula:
Contribution (%) = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100
-
-
Contribution of Apalutamide-d4 to Apalutamide Channel:
-
Measure the peak area of Apalutamide-d4 in its own MRM channel from the "Apalutamide-d4-only Solution" injection.
-
Measure any peak area observed in the apalutamide MRM channel at the retention time of the internal standard from the same injection.
-
Calculate the percentage of cross-contribution using the following formula:
Contribution (%) = (Peak Area in Analyte Channel / Peak Area in IS Channel) * 100
-
-
Acceptance Criteria:
A common acceptance criterion for cross-contribution is that the response in the cross-talk channel should be less than a certain percentage of the response in the primary channel (e.g., <5% for the contribution of the internal standard to the analyte channel, and <1% for the contribution of the analyte at the ULOQ to the internal standard channel). These thresholds should be defined in your method validation plan.
Data Presentation:
Summarize your findings in a clear table:
| Experiment | Analyte MRM Peak Area | IS MRM Peak Area | % Cross-Contribution |
| Apalutamide-only (ULOQ) | [Value] | [Value] | [Calculated %] |
| Apalutamide-d4-only | [Value] | [Value] | [Calculated %] |
Visualizations
Caption: Workflow for assessing MRM cross-contribution.
Caption: Troubleshooting logic for MRM cross-contribution.
Technical Support Center: Forced Degradation Studies of Apalutamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on the anti-cancer drug apalutamide.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of apalutamide?
Apalutamide is subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines to understand its intrinsic stability.[1][2][3] These conditions typically include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][2]
Q2: How many degradation products of apalutamide are commonly observed?
Studies have reported the formation of several degradation products (DPs) under different stress conditions. Some studies have identified and characterized up to seven degradation products (DP-1 to DP-7). Another study detailed the formation of five new degradation products (DP1-DP5).
Q3: What analytical techniques are most suitable for analyzing apalutamide and its impurities?
A stability-indicating high-performance liquid chromatography (HPLC) method is the primary technique for separating apalutamide from its degradation products. For structure elucidation and characterization of the impurities, liquid chromatography-mass spectrometry (LC-MS/MS), particularly with quadrupole time-of-flight (Q-TOF), is employed.
Q4: Can the degradation products of apalutamide be toxic?
Yes, in silico toxicity assessments have suggested that some of the degradation products of apalutamide may have toxic properties. Therefore, their identification and control are crucial for ensuring the safety and efficacy of the drug product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of degradation products from the parent drug peak in HPLC. | Inappropriate mobile phase composition or gradient program. | Optimize the mobile phase. One study successfully used a gradient elution with 0.1% formic acid and acetonitrile. Another employed a binary gradient with 10 mM KH2PO4 (pH 3.5) and acetonitrile. |
| Incorrect column selection. | Use a suitable C18 column. A Shimpack C18 column (4.6 mm × 250 mm, 5 µm) and an Atlantis dC18 column (100 × 4.6 mm, 3.0 μm) have been shown to be effective. | |
| Suboptimal column temperature or flow rate. | Adjust the column temperature and flow rate. Successful separations have been achieved at a flow rate of 1.0 mL/min and a column temperature of 45°C. | |
| Inconsistent or no degradation observed under stress conditions. | Stressor concentration is too low or exposure time is too short. | Refer to established protocols for appropriate stressor concentrations and durations. For instance, acid degradation can be performed with 2N HCl at 80°C for 4 hours, and alkali degradation with 2N NaOH at 80°C for 8 hours. |
| Apalutamide is highly stable under the applied conditions. | While apalutamide shows degradation under various stress conditions, ensure the conditions are sufficiently stringent to induce degradation. | |
| Formation of unexpected or unknown impurity peaks. | Contamination of reagents or solvents. | Use high-purity, HPLC-grade solvents and fresh reagents. |
| Interaction with excipients (in drug product studies). | Analyze the drug substance and placebo under the same stress conditions to identify peaks originating from excipients. | |
| Secondary degradation of primary impurities. | Monitor the degradation process over time to understand the degradation pathway and the formation of secondary products. | |
| Mass spectrometry data is difficult to interpret for impurity characterization. | In-source fragmentation or complex fragmentation patterns. | Optimize MS parameters (e.g., collision energy) to obtain clear parent and fragment ions. Compare the fragmentation pattern of the impurity with that of the parent drug to propose a structure. |
| Low abundance of the impurity. | Concentrate the sample or use a more sensitive mass spectrometer. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Apalutamide
| Stress Condition | Reagent/Condition | Duration | Observed Degradation |
| Acid Hydrolysis | 2N HCl | 4 hours at 80°C | Degradation observed |
| Base Hydrolysis | 2N NaOH | 8 hours at 80°C | Degradation observed |
| Oxidative | 0.001N KMnO4 | 30 minutes at room temperature | Degradation observed |
| Thermal | Heat | Varies by study | Degradation observed |
| Photolytic | UV and visible light | Varies by study | Degradation observed |
| Neutral Hydrolysis | Water | Varies by study | Degradation observed |
Table 2: Example HPLC Method Parameters for Apalutamide Impurity Profiling
| Parameter | Method 1 | Method 2 |
| Column | Shimpack C18 (4.6 mm × 250 mm, 5 µm) | Atlantis dC18 (100 × 4.6 mm, 3.0 μm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM KH2PO4, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 270 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | Not specified | 45°C |
Experimental Protocols
Protocol 1: Forced Degradation of Apalutamide Drug Substance
-
Preparation of Stock Solution: Accurately weigh and dissolve apalutamide in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 2N hydrochloric acid. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 2N sodium hydroxide and dilute to a final concentration with the mobile phase.
-
Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 2N sodium hydroxide. Heat the mixture at 80°C for 8 hours. After cooling, neutralize the solution with 2N hydrochloric acid and dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 0.001N potassium permanganate at room temperature for 30 minutes. Dilute to a final concentration with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period. After the stipulated time, dissolve the sample in a suitable solvent and dilute to the final concentration.
-
Photolytic Degradation: Expose the drug substance (both solid and in solution) to UV and visible light in a photostability chamber. The exposure should be as per ICH Q1B guidelines. Prepare a sample for analysis by dissolving and diluting to the final concentration.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Protocol 2: HPLC-UV Analysis of Apalutamide and its Degradation Products
-
Instrument: A high-performance liquid chromatograph equipped with a PDA detector.
-
Column: A C18 reversed-phase column (e.g., Shimpack C18, 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Develop a suitable gradient program to achieve optimal separation. An example could be: 0-3 min (10% B), 3-18 min (10-80% B), 18-23 min (80% B), followed by re-equilibration.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength of 240 nm.
-
Injection Volume: Inject 10 µL of each sample.
-
Data Analysis: Integrate the peaks and calculate the percentage degradation by comparing the peak area of apalutamide in the stressed samples to that in the control sample. Identify and quantify the impurities.
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies of Apalutamide.
Caption: Troubleshooting Logic for Common Issues in Apalutamide Degradation Studies.
References
Technical Support Center: Isotopic Purity of Apalutamide-D4 Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Apalutamide-D4 isotopic standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is an Apalutamide-D4 standard, and why is its isotopic purity important?
A1: Apalutamide-D4 is a stable isotope-labeled internal standard (SIL-IS) of Apalutamide, where four hydrogen atoms have been replaced by deuterium. It is a gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] High isotopic purity is crucial because the presence of unlabeled Apalutamide (D0) as an impurity can lead to an overestimation of the analyte's concentration, especially at low levels.[3][4]
Q2: What are the recommended purity specifications for a reliable Apalutamide-D4 standard?
A2: For reliable quantitative analysis, a deuterated internal standard should generally meet the following criteria:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%[4]
Q3: How many deuterium atoms are optimal for an internal standard like Apalutamide-D4?
A3: Typically, a deuterated internal standard should contain between two and ten deuterium atoms. The four deuterium atoms in Apalutamide-D4 provide a sufficient mass shift to distinguish it from the natural isotopic distribution of unlabeled Apalutamide, thereby minimizing analytical interference.
Q4: Can I use an Apalutamide-D4 standard with an isotopic purity of less than 98%?
A4: While higher isotopic purity is always preferred, a standard with lower enrichment can sometimes be used if the amount of the unlabeled species is known and accounted for in calculations. However, this can introduce more uncertainty into the measurements. For regulated bioanalysis, it is highly recommended to use standards with high isotopic enrichment.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using the Apalutamide-D4 standard.
Issue 1: Presence of Unlabeled Apalutamide (D0) Signal in the Standard
Q: I am observing a significant peak corresponding to the unlabeled Apalutamide (M+0) when I inject a solution of only the Apalutamide-D4 standard. What could be the cause?
A: This indicates the presence of the unlabeled analyte as an impurity in your deuterated standard. This is a common issue that can arise from the synthesis of the deuterated compound.
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic purity and the distribution of different deuterated species (D0, D1, D2, D3, D4).
-
Quantify the D0 Contribution: If the CoA is unavailable or lacks detail, you can estimate the percentage of the unlabeled analyte.
-
Prepare a high-concentration solution of the Apalutamide-D4 standard.
-
Acquire a full-scan mass spectrum.
-
Integrate the peak areas for the unlabeled Apalutamide (M+0) and the deuterated species (M+4).
-
-
Mitigation:
-
If the D0 contribution is significant, you may need to source a new batch of the standard with higher isotopic purity.
-
For less sensitive assays, you might be able to subtract the contribution of the D0 impurity from your analyte signal, but this can increase the complexity and potential for error in your calculations.
-
Issue 2: Chromatographic Separation of Apalutamide and Apalutamide-D4
Q: I am observing a slight shift in retention time between my analyte (Apalutamide) and the internal standard (Apalutamide-D4). Why is this happening and how can I fix it?
A: This phenomenon is known as the "isotope effect" and can occur with deuterated standards, although it is generally minimal. Even a small separation can expose the analyte and the internal standard to different matrix components as they elute, potentially leading to differential ion suppression or enhancement and affecting accuracy.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Gradient Modification: A shallower gradient during the elution of Apalutamide can improve co-elution.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to find one that minimizes the isotope effect.
-
Temperature: Adjusting the column temperature can alter selectivity and may improve co-elution.
-
-
Consider a Different Internal Standard: If chromatographic optimization is unsuccessful, a ¹³C-labeled internal standard, which is less prone to chromatographic shifts, could be considered, though these are often more expensive.
Issue 3: Isotopic Exchange (Back-Exchange)
Q: I am concerned about the stability of the deuterium labels on my Apalutamide-D4 standard. Can the deuterium atoms exchange with hydrogen from the solvent?
A: Deuterium atoms, particularly those on heteroatoms or in acidic/basic environments, can sometimes exchange with hydrogen atoms from the solvent (a process called back-exchange). This can alter the mass of the standard and impact quantification.
Troubleshooting Steps:
-
Evaluate Solvent Stability:
-
Incubate the Apalutamide-D4 standard in your sample diluent and mobile phase for a time equivalent to your longest analytical run.
-
Re-inject the solution and monitor for any increase in the signal of lower deuterated species (e.g., D3) or the unlabeled analyte (D0).
-
-
Mitigation Strategies:
-
pH Control: Avoid highly acidic or basic conditions during sample preparation and storage if the labels are in labile positions.
-
Temperature Control: Store solutions at low temperatures (e.g., 4°C or -20°C) to minimize the rate of exchange.
-
Use Aprotic Solvents: When possible, use aprotic solvents for storing the standard.
-
Data Presentation
The isotopic distribution of a deuterated standard is typically provided in the Certificate of Analysis. Below is an illustrative example of how this data might be presented for a batch of Apalutamide-D4.
Table 1: Illustrative Isotopic Distribution of Apalutamide-D4
| Isotopic Species | Mass Shift | Relative Abundance (%) |
| D0 (Unlabeled) | M+0 | 0.5 |
| D1 | M+1 | 1.0 |
| D2 | M+2 | 2.5 |
| D3 | M+3 | 5.0 |
| D4 | M+4 | 91.0 |
Note: This is a representative example. Always refer to the Certificate of Analysis for your specific batch of Apalutamide-D4.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by Mass Spectrometry
This protocol outlines a general procedure for verifying the isotopic purity of an Apalutamide-D4 standard using LC-MS/MS.
-
Preparation of Standard Solution: Prepare a solution of Apalutamide-D4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a typical mobile phase.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Scan Mode: Full scan mode to observe the entire isotopic cluster.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the Apalutamide-D4 standard.
-
Identify the peaks corresponding to the unlabeled analyte (M+0) and the deuterated species (M+1, M+2, M+3, M+4).
-
Integrate the peak areas of each isotopic species to determine their relative abundances.
-
Table 2: Example Mass Spectrometry Parameters for Apalutamide and Apalutamide-D4
| Parameter | Apalutamide | Apalutamide-D4 |
| Precursor Ion (Q1) | m/z 478.1 | m/z 482.1 |
| Product Ion (Q3) | m/z 450.1 | m/z 452.1 |
| Collision Energy | 33 eV | 33 eV |
Note: These are example parameters and may require optimization for your specific instrument.
Protocol 2: Assessment of Isotopic Purity by NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the isotopic purity and confirming the location of the deuterium labels.
-
Sample Preparation: Dissolve a sufficient amount of the Apalutamide-D4 standard in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Analysis:
-
¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals at the positions where deuterium labeling has occurred indicates high isotopic enrichment. The residual proton signals can be integrated against a known internal standard to quantify the isotopic purity.
-
²H NMR: Acquire a deuterium NMR spectrum to confirm the presence and location of the deuterium atoms.
-
-
Data Analysis: Calculate the isotopic enrichment by comparing the integrals of the residual proton signals in the labeled positions to the integrals of protons in unlabeled positions of the molecule.
Visualizations
Workflow for Troubleshooting Isotopic Purity Issues
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Apalutamide Using Deuterated and Alternative Internal Standards
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioanalytical methods for the quantification of apalutamide in plasma. It highlights a method employing a stable isotope-labeled internal standard, Apalutamide D4, and contrasts it with alternative approaches, supported by experimental data and detailed protocols.
The accurate quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic and bioequivalence studies. Apalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer, requires robust and validated bioanalytical methods for its clinical development and therapeutic drug monitoring.[1] This guide focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as an internal standard and compares its performance with other validated methods that use different internal standards or analytical techniques.
Comparative Analysis of Bioanalytical Methods
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by mass spectrometry. This is due to its ability to mimic the analyte's chemical and physical properties during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response. The following tables summarize the performance characteristics of an LC-MS/MS method using a deuterated internal standard (Apalutamide-d3, a close surrogate for D4) against other methods.
Table 1: Performance Characteristics of Apalutamide Bioanalytical Methods
| Parameter | Method A: LC-MS/MS with Apalutamide-d3 IS | Method B: LC-MS/MS with Canagliflozin IS | Method C: HPLC-UV with Budesonide IS |
| Linearity Range | 1.02 - 2030 ng/mL[2] | 300 - 12000 ng/mL[3][4] | 2 - 10 µg/mL (2000 - 10000 ng/mL)[1] |
| Correlation Coefficient (r²) | > 0.995 | Not explicitly stated, but validated | Not explicitly stated, but validated |
| Intra-day Accuracy (%) | 2.11 - 8.44 | -4.32 to 2.45 (relative error) | Within acceptable limits |
| Inter-day Accuracy (%) | Not explicitly stated | -4.32 to 2.45 (relative error) | Within acceptable limits |
| Intra-day Precision (% RSD) | 2.51 - 6.09 | < 4.21 | 0% to 2% |
| Inter-day Precision (% RSD) | Not explicitly stated | < 4.21 | 0% to 2% |
| Recovery (%) | Not explicitly stated | > 93.0 | 90% to 100% |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method A: LC-MS/MS with Apalutamide-d3 IS | Method B: LC-MS/MS with Canagliflozin IS | Method C: HPLC-UV with Budesonide IS |
| Chromatographic Column | Atlantis dC18 | Inertsil C18 (50x4.6 mm, 5 µm) | Agilent Eclipse XDB C8 (150 x 4.6 mm) |
| Mobile Phase | 0.2% formic acid in water and acetonitrile (20:80, v/v) | 0.1% formic acid and acetonitrile (20:80, v/v) | Acetonitrile: 0.1M Phosphate Buffer (pH 4.6) (60:40) |
| Flow Rate | 0.8 mL/min | Not explicitly stated | 1.0 mL/min |
| Detection | ESI-MS/MS (MRM) | ESI-MS/MS (MRM) | UV at 245 nm |
| MRM Transition (Apalutamide) | m/z 478 → 450 | m/z 478.09 → 447.05 | N/A |
| MRM Transition (IS) | m/z 481 → 453 (Apalutamide-d3) | m/z 445.14 → 267.12 (Canagliflozin) | N/A |
| Retention Time (Apalutamide) | 1.10 min | Not explicitly stated | 4.5 min |
| Retention Time (IS) | 1.09 min (Apalutamide-d3) | Not explicitly stated | 3.5 min (Budesonide) |
Experimental Protocols
Method A: LC-MS/MS with Apalutamide-d3 Internal Standard
This method provides high sensitivity and selectivity for the quantification of apalutamide in mouse plasma.
-
Sample Preparation: A simple protein precipitation method is employed. To a plasma sample, an appropriate amount of the internal standard (Apalutamide-d3) is added, followed by a precipitating agent such as acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for injection into the LC-MS/MS system.
-
Chromatographic Conditions: Chromatographic separation is achieved on an Atlantis dC18 column using an isocratic mobile phase consisting of 0.2% formic acid in water and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min.
-
Mass Spectrometric Detection: The analysis is performed using an electrospray ionization (ESI) source in the positive ion mode. The multiple reaction monitoring (MRM) transitions monitored are m/z 478 → 450 for apalutamide and m/z 481 → 453 for the internal standard, Apalutamide-d3.
Method B: LC-MS/MS with Canagliflozin Internal Standard
This method was developed for the analysis of apalutamide in human plasma.
-
Sample Preparation: Liquid-liquid extraction is utilized for sample clean-up. An aliquot of plasma is mixed with the internal standard (Canagliflozin) and an extraction solvent like ethyl acetate. After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
-
Chromatographic Conditions: An Inertsil C18 column is used with an isocratic mobile phase of 0.1% formic acid and acetonitrile (20:80, v/v).
-
Mass Spectrometric Detection: Detection is carried out using a triple quadrupole mass spectrometer with an ESI source operating in positive ionization mode. The MRM transitions are m/z 478.09 → 447.05 for apalutamide and m/z 445.14 → 267.12 for canagliflozin.
Method C: HPLC-UV with Budesonide Internal Standard
This method offers a more accessible and cost-effective alternative to LC-MS/MS for quantifying apalutamide in human plasma.
-
Sample Preparation: Protein precipitation is used to extract the analyte and internal standard from plasma. Acetonitrile is added to the plasma sample containing budesonide as the internal standard. The mixture is vortexed, centrifuged, and the supernatant is injected into the HPLC system.
-
Chromatographic Conditions: Separation is performed on an Agilent Eclipse XDB C8 column with a mobile phase of Acetonitrile and 0.1M Phosphate Buffer (pH 4.6) in a 60:40 ratio, at a flow rate of 1.0 mL/min.
-
UV Detection: The eluent is monitored at a wavelength of 245 nm.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes, the following diagrams illustrate the bioanalytical workflow and the mechanism of action of apalutamide.
Caption: Workflow for bioanalytical method validation of apalutamide.
Caption: Apalutamide inhibits androgen receptor signaling pathway.
Conclusion
The validation of a bioanalytical method is crucial for the reliable determination of drug concentrations in biological fluids. While various methods can be employed for the quantification of apalutamide, the use of a stable isotope-labeled internal standard like this compound with LC-MS/MS offers superior specificity, accuracy, and precision. This approach effectively mitigates potential matrix effects and ensures the highest quality data for pharmacokinetic and other clinical studies. The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and desired level of sensitivity.
References
Apalutamide-D3 vs. Apalutamide-D4: A Comparative Guide for Use as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods for the quantification of drugs like apalutamide. Deuterated analogs are considered the gold standard for internal standards in mass spectrometry-based assays due to their similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis. This guide provides a comprehensive comparison of two commonly used deuterated internal standards for apalutamide: Apalutamide-D3 and Apalutamide-D4.
Performance Data Summary
The following table summarizes the key performance parameters of bioanalytical methods utilizing either Apalutamide-D3 or Apalutamide-D4 as an internal standard. The data is compiled from separate studies and provides a basis for comparison.
| Performance Parameter | Apalutamide-D3 | Apalutamide-D4 |
| Linearity Range | 1.02 - 2030 ng/mL[1] | 0.025 - 20 µg/mL |
| Intra-day Precision (%CV) | 2.51 - 6.09%[1] | 1.7 - 4.7% |
| Inter-day Precision (%CV) | 2.11 - 8.44%[1] | 3.2 - 9.8% |
| Intra-day Accuracy (%RE) | Not explicitly reported | -5.8 - 1.7% |
| Inter-day Accuracy (%RE) | Not explicitly reported | -6.5 - -4.0% |
| Recovery | 90.93 - 103.79%[2] | Not explicitly reported |
| Matrix Effect | No significant matrix effect observed[2] | Not explicitly reported |
Discussion
Both Apalutamide-D3 and Apalutamide-D4 have been successfully employed as internal standards in validated LC-MS/MS methods for the quantification of apalutamide in biological matrices.
The method utilizing Apalutamide-D3 demonstrated good linearity over a wide concentration range and acceptable precision and accuracy. Recovery was also shown to be consistent and high. The co-elution of Apalutamide-D3 with the parent drug is a key advantage, as it ensures that both compounds experience similar matrix effects and ionization suppression or enhancement, leading to more accurate quantification.
The study using Apalutamide-D4 as an internal standard was for the simultaneous quantification of apalutamide and its active metabolite, N-desmethyl apalutamide. This method also showed excellent linearity, precision, and accuracy. The use of a D4-labeled standard provides a slightly greater mass difference from the analyte, which can be beneficial in minimizing potential isotopic crosstalk, especially at high analyte concentrations.
Choosing the Right Internal Standard:
The choice between Apalutamide-D3 and Apalutamide-D4 will depend on the specific requirements of the assay.
-
For routine bioanalysis of apalutamide alone, Apalutamide-D3 has been well-validated and is a reliable choice.
-
If the simultaneous quantification of apalutamide and its metabolites is required, or if there is a concern about potential isotopic interference, Apalutamide-D4 may offer a slight advantage due to its higher degree of deuteration.
Ultimately, the performance of either internal standard should be thoroughly validated within the specific analytical method and matrix to ensure it meets the required criteria for accuracy, precision, and reliability.
Experimental Protocols
Method Using Apalutamide-D3 as Internal Standard
This protocol is based on a validated LC-MS/MS method for the quantification of apalutamide in mice plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 100 µL of acetonitrile containing the internal standard (Apalutamide-D3).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: Atlantis dC18 column (50 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 0.2% formic acid in water and acetonitrile (20:80, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Run Time: 2.5 minutes
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Apalutamide: m/z 478 → 450
-
Apalutamide-D3: m/z 481 → 453
-
Method Using Apalutamide-D4 as Internal Standard
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of apalutamide and its active metabolite, N-desmethyl apalutamide, in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (Apalutamide-D4).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a vial for injection.
-
Inject 1.0 µL into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: Ultimate XB-C18 column (50 × 4.6 mm, 5 μm)
-
Mobile Phase: A binary gradient consisting of:
-
Solvent A: 0.1% formic acid in acetonitrile
-
Solvent B: 0.1% formic acid in water
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Run Time: 7.0 minutes
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Apalutamide: m/z 478.0 → 450.0
-
N-desmethyl apalutamide: m/z 464.1 → 435.9
-
Apalutamide-D4: m/z 482.0 → 451.9
-
Visualizations
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Logical diagram of how an internal standard corrects for analytical variability.
References
Inter-laboratory Validation of an Apalutamide LC-MS/MS Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated bioanalytical methods for the quantification of apalutamide in human plasma, with a primary focus on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a formal inter-laboratory study with a single standardized protocol was not identified in the public domain, this document synthesizes data from multiple independent single-laboratory validation studies to offer an objective comparison of assay performance and methodologies. This approach provides valuable insights into the robustness and variability of apalutamide quantification across different analytical platforms and protocols.
Comparative Analysis of Apalutamide Bioanalytical Methods
The following tables summarize the performance characteristics of different validated methods for apalutamide analysis. This includes LC-MS/MS, High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Apalutamide Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 300 - 12000[1][2] | 0.95 - 2030[3] | 25 - 20000[4] | 1.07 - 2000[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 300 | 0.95 | 25 | 1.07 |
| Accuracy (% RE) | -4.32 to 2.45 | Within ±15% | -6.5 to -4.0 (inter-day) | 88.5 - 111% (intra- and inter-batch) |
| Precision (% RSD / % CV) | < 4.21 | 2.37 - 8.53 (intra-day), 6.76 - 11.5 (inter-day) | 1.7 - 4.7 (intra-day), 3.2 - 9.8 (inter-day) | 1.13 - 13.1 (intra- and inter-batch) |
| Recovery (%) | > 93.0 | Not Reported | Not Reported | Not Reported |
| Internal Standard (IS) | Canagliflozin | Apalutamide-d3 | Apalutamide-d4 | Apalutamide-d3 |
Table 2: Performance Characteristics of HPLC and UPLC Methods for Apalutamide Quantification
| Parameter | HPLC Method | UPLC Method |
| Linearity Range | 2 - 10 µg/mL | 307.26 - 200013.87 pg/mL |
| Retention Time | 4.5 ± 0.02 min | 1.48 min |
| Accuracy (% Recovery) | 90 - 100% | 90.93 - 103.79% |
| Precision (% RSD) | 0 - 2% | 3.86 - 4.87% |
| Internal Standard (IS) | Budesonide | Apalutamide-D3 |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
LC-MS/MS Method Protocol (Representative Example)
This protocol is a composite representation based on several published methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., Apalutamide-d3 in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent, Shimadzu, or equivalent.
-
Column: C18 analytical column (e.g., Inertsil, Atlantis) with dimensions such as 50 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Apalutamide: m/z 478.09 → 447.05
-
Apalutamide-d3 (IS): m/z 481 → 453
-
-
Ion Source Parameters: Optimized for specific instrument (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas).
HPLC-UV Method Protocol
This protocol is based on a published HPLC-UV method.
1. Sample Preparation (Protein Precipitation)
-
To a volume of human plasma, add the internal standard (Budesonide).
-
Add a precipitating agent (e.g., acetonitrile) in a 1:1 ratio with the plasma.
-
Vortex for 10 minutes.
-
Centrifuge for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter.
-
Inject the filtrate into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: HPLC with a UV detector.
-
Column: Agilent Eclipse XDB C8 (150 x 4.6 mm).
-
Mobile Phase: Acetonitrile and 0.1M Phosphate Buffer (pH 4.60) in a 60:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: Not specified.
Visualizations
Apalutamide Mechanism of Action: Androgen Receptor Signaling Pathway
Apalutamide is a non-steroidal antiandrogen that functions as an androgen receptor (AR) inhibitor. It binds directly to the ligand-binding domain of the AR, preventing AR nuclear translocation, DNA binding, and subsequent AR-mediated gene transcription. This ultimately leads to decreased tumor cell proliferation and increased apoptosis in prostate cancer models.
Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.
General Experimental Workflow for Apalutamide LC-MS/MS Assay
The following diagram illustrates a typical workflow for the quantification of apalutamide in plasma samples using LC-MS/MS.
Caption: A generalized workflow for an apalutamide LC-MS/MS bioanalytical assay.
References
Performance Analysis of Apalutamide-D4 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the quantitative analysis of xenobiotics, the use of a stable isotope-labeled internal standard is considered the gold standard, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. This guide provides a detailed comparison of the analytical performance of Apalutamide-D4 as an internal standard in the bioanalysis of Apalutamide, supported by experimental data.
Linearity, Accuracy, and Precision of Apalutamide Quantification with Apalutamide-D4
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of apalutamide and its active metabolite, N-desmethyl apalutamide, in human plasma utilized Apalutamide-D4 as the internal standard. The method demonstrated excellent linearity, accuracy, and precision, meeting the requirements of the FDA and EMA validation guidelines.[1]
Linearity
The linearity of the method was assessed over a concentration range of 0.025 to 20 µg/mL for apalutamide in human plasma. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Analyte | Concentration Range (µg/mL) |
| Apalutamide | 0.025 - 20 |
Table 1: Linearity of Apalutamide quantification using Apalutamide-D4 as an internal standard.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four different concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results, summarized in the tables below, demonstrate that the method is both accurate and precise.
Intra-Day Accuracy and Precision
| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%RE) | Precision (%CV) |
| Apalutamide | 25 (LLOQ) | 24.8 | -0.8 | 4.7 |
| 50 (LQC) | 49.3 | -1.4 | 1.7 | |
| 3500 (MQC) | 3440 | -1.7 | 3.5 | |
| 17500 (HQC) | 16500 | -5.8 | 2.5 |
Table 2: Intra-day accuracy and precision of Apalutamide quantification using Apalutamide-D4.[1]
Inter-Day Accuracy and Precision
| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=15) | Accuracy (%RE) | Precision (%CV) |
| Apalutamide | 25 (LLOQ) | 23.9 | -4.4 | 9.8 |
| 50 (LQC) | 47.1 | -5.9 | 3.2 | |
| 3500 (MQC) | 3290 | -6.1 | 7.9 | |
| 17500 (HQC) | 16800 | -4.0 | 6.5 |
Table 3: Inter-day accuracy and precision of Apalutamide quantification using Apalutamide-D4.[1]
Comparison with Alternative Internal Standards
While Apalutamide-D4 is an ideal internal standard due to its structural similarity and co-eluting properties with the analyte, other compounds have been utilized in various analytical methods for Apalutamide quantification. The performance of these alternatives provides a useful benchmark.
| Internal Standard | Linearity Range | Accuracy (%RE) | Precision (%RSD) | Reference |
| Apalutamide-D3 | 1.02-2030 ng/mL | 2.11 to 8.44 | 2.51 to 6.09 | [2] |
| Canagliflozin | 300–12000 ng/mL | -4.32 to 2.45 | < 4.21 | [3] |
| Apalutamide-D3 | 307.26-200013.87 pg/ml | 90.05 to 98.15 (% mean accuracy) | 3.86 to 4.87 |
Table 4: Performance comparison of different internal standards used for Apalutamide analysis.
Experimental Protocols
Bioanalytical Method for Apalutamide in Human Plasma using LC-MS/MS with Apalutamide-D4 Internal Standard
Sample Preparation: A simple protein precipitation method is employed for the extraction of apalutamide and the internal standard from human plasma.
LC-MS/MS Conditions:
-
LC System: Ultimate XB-C18 column (50 × 4.6 mm, 5 μm)
-
Mobile Phase: 55% Solvent A (0.1% formic acid in acetonitrile) and 45% Solvent B (0.1% formic acid in water)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1.0 μL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Quantification: Based on the ratio of the analyte's peak area to that of the internal standard (Apalutamide-D4).
Visualizations
Experimental Workflow
Caption: Workflow for the bioanalysis of Apalutamide using Apalutamide-D4.
Apalutamide Signaling Pathway
Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.
References
- 1. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrr.com [ijcrr.com]
Determining the Limit of Quantification (LLOQ) for Apalutamide Using Apalutamide-d4: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of apalutamide, establishing a robust and sensitive method for its quantification is paramount. The lower limit of quantification (LLOQ) is a critical parameter in bioanalytical method validation, defining the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. This guide provides a comparative overview of various analytical methods for determining the LLOQ of apalutamide, with a focus on the use of its deuterated internal standard, apalutamide-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Apalutamide Quantification Methods
The quantification of apalutamide in biological matrices is predominantly achieved through LC-MS/MS, a technique renowned for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as apalutamide-d4, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response. While other methods like HPLC-UV exist, they generally exhibit lower sensitivity.
The following table summarizes the performance characteristics of different published methods for apalutamide quantification, providing a clear comparison of their LLOQ and other validation parameters.
| Method | Internal Standard | Matrix | LLOQ | Linearity Range | Accuracy (%) | Precision (%RSD) |
| LC-MS/MS [1][2] | Apalutamide-d4 | Human Plasma | 0.025 µg/mL | 0.025 - 20 µg/mL | Not explicitly stated | Not explicitly stated |
| LC-ESI-MS/MS [3] | Apalutamide-d3 | Mice Plasma | 1.02 ng/mL | 1.02 - 2030 ng/mL | 2.11 - 8.44 | 2.51 - 6.09 |
| UPLC-DAD [4] | Apalutamide-D3 | Human Plasma | 307.26 pg/mL | 307.26 - 200013.87 pg/mL | 3.86 - 4.87 | Not explicitly stated |
| LC-MS/MS [5] | Canagliflozin | Human Plasma | 300 ng/mL | 300 - 12000 ng/mL | -4.32 to 2.45 | < 4.21 |
| HPLC-UV | Budesonide | Human Plasma | 2 µg/mL | 2 - 10 µg/mL | Not explicitly stated | 0 - 2 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the LC-MS/MS method utilizing apalutamide-d4 as an internal standard, as well as an alternative HPLC-UV method.
LC-MS/MS Method with Apalutamide-d4
This method is adapted from a study focused on the simultaneous determination of apalutamide and its active metabolite.
1. Sample Preparation:
-
A simple protein precipitation technique is employed.
-
To a plasma sample, an internal standard working solution (apalutamide-d4) is added.
-
The sample is vortexed and then centrifuged at low temperature (4°C) and high speed (14,000 r/min) for 5 minutes.
-
The resulting supernatant is transferred to a vial for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A suitable C18 analytical column.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid) at a ratio of 55:45 (v/v) is used.
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: 1.0 µL of the prepared sample is injected.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: The specific mass transitions for apalutamide and apalutamide-d4 are monitored to ensure selectivity.
Alternative Method: HPLC-UV
For comparison, a less sensitive but potentially more accessible HPLC-UV method is described.
1. Sample Preparation:
-
Protein precipitation is used to extract the analyte from the plasma sample.
2. Liquid Chromatography:
-
Column: Agilent Eclipse XDB C8 Column (150 × 4.6 mm).
-
Mobile Phase: A mixture of Acetonitrile and 0.1M Phosphate Buffer (pH 4.60) in a 60:40 ratio.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at a wavelength of 245 nm.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in the sample preparation and analysis workflow.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One moment, please... [iipseries.org]
- 5. ijcrr.com [ijcrr.com]
Comparative Analysis of Bioanalytical Methods for Apalutamide Quantification Utilizing Apalutamide-D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of apalutamide, a potent androgen receptor (AR) inhibitor, with a focus on methods utilizing its deuterated analogue, Apalutamide-D4, as an internal standard. The following sections detail experimental protocols, present comparative data from published studies, and visualize key biological and experimental workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Apalutamide and the Role of Internal Standards
Apalutamide is a non-steroidal antiandrogen agent employed in the treatment of prostate cancer.[1] Its mechanism of action involves competitively inhibiting the androgen receptor, which in turn prevents AR nuclear translocation, DNA binding, and AR-mediated transcription, ultimately leading to decreased tumor cell proliferation and increased apoptosis.[2] Accurate and precise quantification of apalutamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
The use of a stable isotope-labeled internal standard, such as Apalutamide-D4, is the gold standard in quantitative mass spectrometry-based bioanalysis. It offers superior accuracy and precision by compensating for variability in sample preparation, chromatographic separation, and ionization efficiency.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of different validated bioanalytical methods for apalutamide quantification. The data has been compiled from various studies to provide a comparative overview.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 (Apalutamide-D4 IS) | Method 2 (Canagliflozin IS) | Method 3 (Apalutamide-d3 IS) |
| Linearity Range | 0.025 - 20 µg/mL | 300 - 12000 ng/mL | 11.25 - 67.5 µg/mL |
| Accuracy (%RE) | Within ±15% | -4.32% to 2.45% | Within ±15% |
| Precision (%RSD) | <15% | <4.21% | <15% |
| Recovery | Not explicitly stated | >93.0% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL | 300 ng/mL | 0.48 µg/mL |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 4 (Budesonide IS) | Method 5 (No IS mentioned) |
| Linearity Range | 2 - 10 µg/mL | 6 - 14 µg/mL |
| Accuracy (% Recovery) | 90% - 100% | 98% - 102% |
| Precision (%RSD) | <2% | <2% |
| Recovery | 91.96% - 94.58% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 3.6 ng/mL |
Experimental Protocols
LC-MS/MS Method using Apalutamide-D4 Internal Standard
This method is designed for the simultaneous determination of apalutamide and its active metabolite, N-desmethyl apalutamide.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add the Apalutamide-D4 internal standard working solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex the mixture and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a new vial for injection into the LC-MS/MS system.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Apalutamide: m/z 478 → 450
-
N-desmethyl apalutamide: m/z 464.1 → 435.9
-
Apalutamide-D4 (IS): m/z 482 → 451.9
-
-
HPLC-UV Method with Budesonide Internal Standard
This method provides a cost-effective alternative to LC-MS/MS for the quantification of apalutamide.
-
Sample Preparation:
-
To a plasma sample, add the Budesonide internal standard.
-
Perform protein precipitation using acetonitrile.
-
Vortex the mixture and centrifuge.
-
Filter the supernatant through a 0.22 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB C8 (150 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of Acetonitrile and 0.1M Phosphate Buffer (pH 4.60) in a 60:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Retention Time: Approximately 4.5 minutes for Apalutamide.
-
Visualizing Key Pathways and Workflows
Apalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism by which apalutamide inhibits the androgen receptor signaling pathway.
Caption: Apalutamide's inhibitory action on the androgen receptor signaling pathway.
General Bioanalytical Workflow for Apalutamide Quantification
The diagram below outlines a typical workflow for the quantification of apalutamide in biological samples.
Caption: A generalized workflow for the bioanalysis of apalutamide.
Conclusion
Both LC-MS/MS and HPLC methods offer reliable and robust approaches for the quantification of apalutamide in biological matrices. The choice between these methods will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. The use of a deuterated internal standard like Apalutamide-D4 with LC-MS/MS is generally preferred for achieving the highest level of accuracy and precision, making it the method of choice for regulated bioanalysis in clinical trials. HPLC-UV methods, while potentially less sensitive, provide a cost-effective and accessible alternative for various research applications. Researchers should carefully consider the validation parameters of each method to ensure they meet the analytical objectives of their study.
References
A Comparative Guide to FDA Bioanalytical Method Validation Using Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the accuracy and reliability of bioanalytical data are non-negotiable. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous validation of bioanalytical methods to ensure data integrity for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] A cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is the proper use of an internal standard (IS), with stable isotope-labeled (SIL) internal standards representing the gold standard.[2][3]
This guide provides an objective comparison of SIL internal standards with other alternatives, supported by experimental data, and outlines the FDA's guidelines for their use in bioanalytical method validation, primarily based on the internationally harmonized International Council for Harmonisation (ICH) M10 guideline, which the FDA has adopted.[4][5]
The Gold Standard: Advantages of SIL Internal Standards
A SIL internal standard is a version of the analyte where one or more atoms are replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical nature to the analyte is the key to its superiority. It co-elutes chromatographically and exhibits similar behavior during sample extraction, and importantly, during ionization in the mass spectrometer. This allows the SIL-IS to effectively compensate for variability in sample preparation and for matrix effects, where other components in the biological sample can suppress or enhance the analyte's signal.
The use of a SIL-IS is highly recommended for mass spectrometry-based methods to account for variability during sample processing and analysis. In contrast, a structural analog internal standard, while similar, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less accurate and precise results.
Comparative Performance: SIL-IS vs. Analog-IS
Experimental data consistently demonstrates the superior performance of SIL internal standards over structural analogs. A key study comparing the two for the quantification of the anticancer drug Kahalalide F showed significant improvements in both precision and accuracy with the use of a SIL-IS.
| Performance Parameter | Analog Internal Standard | Stable Isotope-Labeled (SIL) Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Significance of Variance (Levene's Test) | p < 0.0005 (significant deviation from 100%) | p = 0.5 (no significant deviation from 100%) |
| Precision Improvement | - | Variance was significantly lower (p=0.02) |
| Data summarized from a comparative study on the anticancer drug Kahalalide F. |
These results highlight that the use of a SIL-IS can lead to a statistically significant improvement in assay precision and a more accurate quantification of the analyte.
Key Bioanalytical Method Validation Parameters and Protocols
According to the ICH M10 guideline, a full validation of a bioanalytical method should include assessments for selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability. The use of a suitable internal standard is critical throughout this process.
Experimental Protocols
Below are detailed methodologies for key validation experiments, incorporating the use of a SIL internal standard.
1. Selectivity and Specificity
-
Objective: To ensure the method can differentiate and quantify the analyte from other components in the matrix, including metabolites and concomitant medications.
-
Protocol:
-
Obtain blank biological matrix (e.g., human plasma) from at least six different individual donors.
-
Analyze each blank lot with and without the SIL-IS to check for interfering peaks at the retention times of the analyte and the IS.
-
Spike the blank matrices at the Lower Limit of Quantification (LLOQ) and analyze to assess for interference.
-
-
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix should be less than 20% of the response of the LLLOQ.
-
The response of any interfering peak at the retention time of the internal standard should be less than 5% of the IS response.
-
2. Matrix Effect
-
Objective: To evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and the SIL-IS.
-
Protocol:
-
Obtain blank matrix from at least six different individual donors.
-
Prepare two sets of samples for each donor:
-
Set A: Extract the blank matrix and then spike the analyte and SIL-IS into the post-extraction supernatant at low and high QC concentrations.
-
Set B: Spike the analyte and SIL-IS into a pure solution (e.g., mobile phase) at the same concentrations.
-
-
Calculate the matrix factor for each donor by comparing the peak areas from Set A to Set B.
-
Calculate the IS-normalized matrix factor and its coefficient of variation (CV).
-
-
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.
-
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the reproducibility of the measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.
-
Between-Run (Inter-Assay): Analyze the QC replicates in at least three separate runs on at least two different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for low, mid, and high QCs, and within ±20% for the LLOQ.
-
Precision (CV%): The coefficient of variation should not exceed 15% for low, mid, and high QCs, and not exceed 20% for the LLOQ.
-
Experimental and Decision Workflows
The following diagrams illustrate the typical workflow for bioanalytical method validation and the decision-making process for selecting an appropriate internal standard.
Caption: A typical workflow for bioanalytical method validation.
Caption: Decision tree for internal standard selection.
Conclusion
Adherence to FDA guidelines for bioanalytical method validation is crucial for the successful submission of new drug applications. The use of stable isotope-labeled internal standards is a key component in achieving the highest level of data quality and integrity. As demonstrated by comparative data, SIL internal standards offer significant advantages in accuracy and precision over other alternatives by effectively compensating for analytical variability. By following detailed experimental protocols for validation, researchers can ensure their methods are robust, reliable, and meet stringent regulatory expectations.
References
Evaluating the Robustness of Analytical Methods for Apalutamide Using its Deuterated Internal Standard, Apalutamide D4
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The development of robust and reliable analytical methods is paramount in pharmaceutical research and development to ensure the quality, safety, and efficacy of drug substances and products. Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer, requires accurate quantification in various matrices.[1] The use of a deuterated internal standard, such as Apalutamide D4, is a common practice in bioanalytical methods to improve accuracy and precision by correcting for variability during sample preparation and analysis. This guide provides a comparative overview of the robustness of different analytical methods for Apalutamide, with a focus on those utilizing this compound or a similar deuterated internal standard.
Comparative Analysis of Analytical Methods
The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following tables summarize the performance of various analytical methods for Apalutamide under different conditions, highlighting their robustness.
Table 1: Comparison of Liquid Chromatography-Based Methods for Apalutamide Analysis
| Parameter | Method 1: UPLC-DAD | Method 2: HPLC-UV | Method 3: LC-MS/MS |
| Internal Standard | Apalutamide D3[2][3] | Budesonide[4] | This compound |
| Linearity Range | 307.26 - 200013.87 pg/mL | 2 - 10 µg/mL | 0.025 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | > 0.995 |
| Precision (%RSD) | 3.86 to 4.87 | Intra- and Inter-day < 15% | Intra- and Inter-day < 15% |
| Accuracy (%) | 90.93% to 103.79% | 90% to 100% | Within ±15% of nominal |
| Recovery (%) | 88.65% to 96.83% | 90% to 100% | Not explicitly stated |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
Table 2: Summary of Forced Degradation Studies of Apalutamide
Forced degradation studies are essential for establishing the stability-indicating nature of an analytical method.
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic Hydrolysis | 0.1N HCl, heat at 65°C for 4 hours | Significant degradation | |
| Alkaline Hydrolysis | 0.01M NaOH | Sensitive to degradation | |
| Oxidative Degradation | Not specified | Formation of oxidation products | |
| Thermal Degradation | Heat | Potential for heat-induced degradation | |
| Photolytic Degradation | UV and visible light | Potential for degradation upon light exposure |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for sample preparation and analysis.
Protocol 1: UPLC-DAD Method for Apalutamide in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard (Apalutamide D3).
-
Extract the drug from the plasma using tert-butyl methyl ether.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna (100x4.6mm, 5µ)
-
Mobile Phase: 5mM ammonium fumarate and acetonitrile (15:85 v/v), pH adjusted to 3.5 with glacial acetic acid.
-
Flow Rate: Not specified.
-
Detection: Diode Array Detector (DAD) at 345 nm.
-
Retention Times: Apalutamide: 1.48 min, Apalutamide D3: 1.97 min.
-
Protocol 2: LC-MS/MS Method for Apalutamide and N-desmethyl Apalutamide in Human Plasma
-
Sample Preparation:
-
Details of the sample preparation are not extensively provided in the abstract but would typically involve protein precipitation or solid-phase extraction.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: 0.1% formic acid in acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B) in a 55:45 ratio.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Sciex API 5500.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Visualizing Method Robustness and Drug Action
Diagrams can effectively illustrate complex processes. The following visualizations depict a typical workflow for robustness testing and the signaling pathway of Apalutamide.
Caption: Workflow for evaluating the robustness of an analytical method.
Apalutamide functions by inhibiting the androgen receptor signaling pathway, which is crucial for the growth of prostate cancer cells.
Caption: Mechanism of action of Apalutamide in the androgen receptor signaling pathway.
References
Safety Operating Guide
Navigating the Disposal of Apalutamide D4: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Apalutamide D4, a deuterated analog of a potent androgen receptor inhibitor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with best practices for pharmaceutical waste.
Immediate Safety and Handling Protocols
While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, the parent compound, Apalutamide, is associated with significant health warnings. It is prudent to handle this compound with the same level of caution. Apalutamide is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1]. Furthermore, it is suspected of damaging fertility or the unborn child, can cause organ damage through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects[2].
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing[1][2].
-
Ventilation: Use only in areas with adequate exhaust ventilation to avoid the formation of dust and aerosols[2].
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Ingestion: Do not eat, drink, or smoke when handling this product. If ingested, wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.
Step-by-Step Disposal Procedure
The disposal of any unused medicinal product or waste material must adhere to local, state, and federal regulations. The following steps provide a general framework for the proper disposal of this compound.
-
Waste Characterization: Although this compound's SDS may not classify it as hazardous, the hazards associated with the parent compound warrant a conservative approach. It is recommended to manage this compound waste as hazardous pharmaceutical waste unless a formal hazard assessment, in compliance with local regulations, determines otherwise.
-
Segregation: Properly segregate this compound waste from other laboratory waste streams at the point of generation. This is a crucial step in ensuring compliant disposal. Use designated, clearly labeled waste containers.
-
Containment:
-
Solid Waste: Collect solid waste, such as contaminated lab supplies (e.g., gloves, wipes, weighing papers), in a designated, sealed container.
-
Liquid Waste: For solutions containing this compound, collect them in a compatible, sealed, and clearly labeled waste container. Avoid mixing with other chemical waste to prevent unknown reactions.
-
Empty Containers: Non-empty containers must be managed based on the characterization of their contents. As a best practice, manage all non-empty pharmaceutical containers as hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's and local regulations.
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport pharmaceutical waste in compliance with all regulatory requirements.
Data on Waste Management
No specific quantitative data for the disposal of this compound was found in the provided search results. The following table outlines the general principles of pharmaceutical waste segregation.
| Waste Type | Container Recommendation | Disposal Pathway |
| This compound Contaminated Solids (Gloves, wipes, etc.) | Labeled, sealed hazardous waste container | Licensed Hazardous Waste Contractor |
| This compound Liquid Waste (Solutions) | Labeled, sealed, compatible hazardous waste container | Licensed Hazardous Waste Contractor |
| Empty this compound Vials/Containers | Manage as hazardous waste unless triple-rinsed (consult local regulations) | Licensed Hazardous Waste Contractor |
| Non-Contaminated Lab Waste | Standard laboratory waste stream | Institutional Waste Management |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Apalutamide D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Apalutamide D4. Given that Apalutamide is a potent anti-androgen medication, its deuterated form, this compound, should be handled with the same precautions as the parent compound. Although some safety data sheets (SDS) for the deuterated compound may classify it as non-hazardous, it is prudent to adopt a conservative approach and manage it as a hazardous substance due to the toxicological profile of Apalutamide.[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
Apalutamide is classified as harmful if swallowed, a suspected reproductive toxin, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Safety goggles with side shields or a face shield. | Protects eyes from splashes or aerosolized particles. |
| Body Protection | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial to ensure safety and prevent contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Restricted Access: Access to the handling area should be restricted to authorized personnel.
-
Emergency Equipment: Ensure an eye-wash station and safety shower are readily accessible.
2. Weighing and Reconstitution:
-
Weighing: If working with the solid form, weigh the compound in a ventilated balance enclosure or a chemical fume hood.
-
Reconstitution: If preparing a solution, add the solvent slowly to the powder to avoid aerosolization.
3. Experimental Use:
-
Labeling: Clearly label all containers with the compound name and associated hazards.
-
Transport: When moving the compound, use sealed, secondary containers.
4. Decontamination:
-
Surfaces: Decontaminate all work surfaces with a suitable cleaning agent (e.g., 70% ethanol) after each use.
-
Equipment: Clean all non-disposable equipment thoroughly after use.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, pipette tips, and empty vials, must be segregated as hazardous pharmaceutical waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.
-
Disposal Method: Dispose of the hazardous waste through a licensed contractor in accordance with local, state, and federal regulations. Incineration is often the preferred method for destroying cytotoxic and hazardous drugs. Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow
The following diagram illustrates the key steps in the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
